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Core Science & Biosynthesis

Foundational

D-Galactosaminic Acid: Chemical Architecture, Physicochemical Properties, and Applications in Advanced Drug Design

Executive Summary D-galactosaminic acid (also known as 2-amino-2-deoxy-D-galactonic acid or D-galactosaminate) is a highly polar, naturally occurring amino sugar acid. As a Senior Application Scientist specializing in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-galactosaminic acid (also known as 2-amino-2-deoxy-D-galactonic acid or D-galactosaminate) is a highly polar, naturally occurring amino sugar acid. As a Senior Application Scientist specializing in molecular scaffolds, I frequently leverage this molecule not merely as a metabolic intermediate, but as a critical chiral building block in the rational design of prodrugs and targeted therapeutics. This technical guide deconstructs its structural nuances, physical properties, and provides a field-validated, self-validating protocol for its synthesis, bridging the gap between fundamental carbohydrate chemistry and modern pharmaceutical applications.

Chemical Structure and Stereochemistry

D-galactosaminic acid ( C6​H13​NO6​ ) is the carboxylic acid derivative of D-galactosamine. The selective oxidation of the C1 aldehyde group of the parent amino sugar yields a terminal carboxylate, while retaining the stereochemical integrity of the carbon backbone (1)[1].

  • IUPAC Nomenclature: (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate (referring to its conjugate base form)[1].

  • Zwitterionic Nature: At physiological pH (7.4), the molecule exists predominantly as a zwitterion. The C1 carboxylic acid is deprotonated (forming the galactosaminate anion), while the C2 primary amine is protonated. This dual-charge state dictates its extreme hydrophilicity and governs its specific interactions with cation-exchange resins during purification workflows.

  • Stereocenters: The (2R, 3R, 4R, 5R) configuration is critical for its biological recognition, particularly in microbial pathways involving mannose family phosphotransferase systems (2)[2].

Physicochemical Properties

Understanding the physical properties of D-galactosaminic acid is paramount for formulation scientists, particularly when utilizing it to modify the pharmacokinetic profile of hydrophobic active pharmaceutical ingredients (APIs).

PropertyValueClinical / Chemical Significance
Molecular Formula C6​H13​NO6​ Highly oxygenated structure facilitates extensive intermolecular hydrogen bonding.
Molecular Weight 195.17 g/mol (Acid) / 194.16 g/mol (Base)Low molecular weight allows for high-density functionalization without adding excessive bulk[1].
Physical State Fluffy white crystalsEasily handled solid; stable under standard laboratory storage conditions[2].
Solubility Highly soluble in waterIdeal promoiety for enhancing the aqueous solubility of lipophilic prodrugs[3].
XLogP3 -5.3Extreme hydrophilicity; prevents passive diffusion across lipid bilayers, necessitating active transport[1].
Topological Polar Surface Area 147 ŲIndicates poor blood-brain barrier (BBB) penetration, useful for strictly peripheral drug targeting[1].

Experimental Protocol: Synthesis of D-Galactosaminic Acid

Expertise & Experience Note: The oxidation of amino sugars is notoriously prone to side reactions, including C-C bond cleavage and over-oxidation. The following protocol utilizes sodium chlorite ( NaClO2​ ) in the presence of hydrogen peroxide ( H2​O2​ ). The causality behind this reagent selection is specific: NaClO2​ selectively oxidizes the C1 aldehyde to a carboxylic acid. However, this reaction generates hypochlorous acid ( HOCl ) as a byproduct, which can aggressively chlorinate the C2 amine. H2​O2​ is introduced specifically as a scavenger to degrade HOCl into inert chloride and oxygen, thereby preserving the amine's structural integrity (2)[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 0.108 g (0.5 mM) of D-galactosamine hydrochloride in 4.0 mL of deionized water[2].

  • Reaction Buffering: Add 0.5 mL of 0.5 M NaH2​PO4​ . Validation: This buffers the solution, ensuring the pH remains optimal for chlorite reactivity without degrading the sensitive sugar backbone[2].

  • Selective Oxidation: Add 54 mg of NaClO2​ and 64 μL of 30% H2​O2​ . Stir the reaction mixture continuously at room temperature for exactly 48 hours[2].

  • Oxidant Quenching: Decolorize the solution by adding a catalytic amount of sodium metabisulfite ( Na2​S2​O5​ ) to neutralize any remaining active oxidant species[2].

  • Neutralization: Adjust the pH to exactly 7.0 using the dropwise addition of 1 M NaOH[2].

  • Cation-Exchange Chromatography: Apply the neutralized solution to a Dowex 50-X8 column ( H+ form; 100-ml bed volume). Mechanism: The resin selectively captures the protonated amine of the zwitterionic product. Wash the column with deionized water until the effluent is neutral to completely remove inorganic salts[2].

  • Elution & Recovery: Elute the target amino acid using 2 M NH3​ . Evaporate the total eluate (~100 ml) in vacuo to yield a crude white solid[2].

  • Crystallization: Dissolve the residue in a minimal volume of hot water, dilute with an equal volume of ethanol, and allow it to crystallize at 4°C overnight. Filter, wash with cold ethanol, and dry to obtain fluffy white crystals (Yield: ~48.7%)[2].

SynthesisWorkflow A D-Galactosamine HCl (Starting Material) B Oxidation Phase NaClO2, H2O2, NaH2PO4 (48h, RT) A->B Reagents C Quench & Neutralize Na2S2O5, NaOH (pH 7) B->C Scavenge HOCl D Cation Exchange Dowex 50-X8 (H+ form) C->D Load E Elution & Crystallization 2M NH3, Ethanol Precipitation D->E Elute F D-Galactosaminic Acid (Purified Product) E->F Yield ~48%

Caption: Workflow for the selective oxidation and purification of D-galactosaminic acid.

Biological Catabolism and Utilization

In microbial systems, such as Salmonella Typhimurium, amino sugar acids are not merely metabolic waste products but serve as robust carbon and nitrogen sources. The catabolism of D-galactosaminate relies on specific transport and enzymatic cleavage mechanisms, initiating with a Mannose Family Phosphotransferase System (PTS) permease that phosphorylates the molecule upon entry into the cell (2)[2].

Catabolism A Extracellular D-Galactosaminate B PTS Permease Transport (Cell Membrane) A->B C D-Galactosaminate-6-Phosphate (Intracellular) B->C Phosphorylation D Dehydratase Enzyme (DgaE / Homolog) C->D E KDGP Intermediate D->E -H2O F Aldolase Cleavage (Glyceraldehyde-3-P + Pyruvate) E->F Energy Yield

Caption: Proposed biological catabolism pathway of amino sugar acids via PTS permease.

Applications in Drug Development

In modern pharmacochemistry, D-galactosaminic acid is highly valued for its ability to modulate the physicochemical properties of therapeutic agents:

  • Prodrug Solubilization: The extreme hydrophilicity of D-galactosaminic acid makes it an ideal promoiety. When conjugated to lipophilic anti-inflammatory or antiviral phosphonate compounds, it significantly enhances aqueous solubility, absorption, and bioavailability (3)[3]. Enzymes such as amidases or esterases cleave the prodrug in vivo, safely releasing the active moiety[3].

  • Neuraminidase Inhibitors: The structural similarity of D-galactosaminic acid to sialic acid intermediates allows it to serve as a foundational scaffold in the synthesis of complex carbocyclic compounds. These compounds are actively designed to inhibit viral neuraminidase, a critical target in influenza treatment (4)[4].

  • Targeted Delivery & Bioconjugation: The presence of both an amine and a carboxylic acid provides orthogonal reactive sites. This allows for the synthesis of complex conjugates where the carboxylic acid is tethered to a drug (e.g., steroid analogs), and the amine is utilized for further functionalization or receptor targeting (5)[5].

References

  • Source: PMC (nih.gov)
  • Title: US7432261B2 - Anti-inflammatory phosphonate compounds Source: Google Patents URL
  • Title: US5763483A - Carbocyclic compounds Source: Google Patents URL
  • Title: D-galactosaminate | C6H12NO6- | CID 16738705 Source: PubChem - NIH URL
  • Title: US8106036B2 - Pharmaceutical compositions-4 Source: Google Patents URL

Sources

Exploratory

The Biosynthesis and Metabolic Pathways of D-Galactosaminic Acid in Bacteria: A Comprehensive Technical Guide

Executive Summary D-galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) is a high-value chiral amino sugar derivative with significant applications in drug development, glycopeptide synthesis, and as a biochemical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) is a high-value chiral amino sugar derivative with significant applications in drug development, glycopeptide synthesis, and as a biochemical probe. A common pitfall in glycobiology is conflating D-galactosaminic acid (oxidized at the C1 position) with D-galactosaminuronic acid (oxidized at the C6 position), the latter being a structural component of the Pseudomonas aeruginosa O-antigen[1].

This whitepaper provides an in-depth analysis of the true biological synthesis of D-galactosaminic acid via oxidative fermentation, its catabolic intersections, and the field-proven experimental protocols required to isolate it with high stoichiometric yield.

Mechanistic Biochemistry: The Oxidative Fermentation Pathway

Unlike complex intracellular nucleotide-sugar pathways, the biosynthesis of D-galactosaminic acid in highly efficient bacterial producers—specifically acetic acid bacteria such as Gluconobacter frateurii and Acetobacter species—relies on periplasmic oxidative fermentation [2].

The Causality of the Periplasmic Advantage

In traditional metabolic engineering, synthesizing an oxidized sugar requires active transport of the precursor into the cytoplasm, ATP-dependent phosphorylation, and subsequent enzymatic oxidation. Gluconobacter circumvents this energy penalty. Its primary biocatalyst, a membrane-bound D-glucosamine dehydrogenase (often synonymous with alternative D-glucose dehydrogenases), is localized on the outer surface of the cytoplasmic membrane [2].

This spatial orientation provides three critical advantages:

  • No Transport Bottleneck: D-galactosamine is oxidized directly in the periplasmic space.

  • Direct Electron Transfer: The enzyme is physically linked to the respiratory chain (cytochromes). The oxidation of the C1 aldehyde to a carboxylate is coupled with the transfer of electrons to oxygen, driving stoichiometric conversion without requiring soluble NAD+/NADP+ cofactors.

  • Extracellular Accumulation: The resulting D-galactosaminic acid is released directly into the culture medium, preventing intracellular toxicity and vastly simplifying downstream chromatographic purification [2].

Pathway GalN D-Galactosamine (Substrate) Enz Membrane-bound Hexosamine Dehydrogenase GalN->Enz C1 Oxidation GalNA D-Galactosaminic Acid (Product) Enz->GalNA Stoichiometric Conversion Resp Respiratory Chain (Cytochromes) Enz->Resp Electron Transfer

Fig 1. Oxidative biosynthesis of D-galactosaminic acid via membrane-bound dehydrogenases.

Catabolic Intersections: Dehydratase Activity and Transport

While acetic acid bacteria synthesize D-galactosaminic acid, other environmental bacteria possess the machinery to catabolize it. In Pseudomonas fluorescens, the enzyme D-glucosaminate dehydratase (EC 4.2.1.26) acts on D-galactosaminate as a C4-epimer substrate [3].

Mechanistically, this enzyme requires Pyridoxal 5'-phosphate (PLP). The PLP cofactor forms a Schiff base intermediate with the amino group of D-galactosaminic acid, acting as an electron sink to facilitate the elimination of the α-proton and the β-hydroxyl group, ultimately yielding a keto acid and ammonia [3]. Interestingly, while Salmonella Typhimurium possesses a highly specific Phosphotransferase System (PTS) permease (DgaABCD) for the transport and catabolism of D-glucosaminate, it fails to transport D-galactosaminate, highlighting the strict stereospecificity of enteric bacterial permeases [4].

Experimental Protocol: Biosynthesis and Isolation

To achieve a self-validating, high-yield production system, researchers must leverage the oxidative fermentation capacity of Gluconobacter. The following protocol details the causality behind each bioprocessing step.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate Gluconobacter frateurii (e.g., IFO 3264) in a basal medium containing yeast extract and peptone. Harvest cells during the late-logarithmic phase to ensure maximum expression of membrane-bound dehydrogenases.

  • Substrate Feeding: Suspend the resting cells in a bioreactor containing 50-100 mM of D-galactosamine hydrochloride. Rationale: Resting cells are used instead of growing cells to decouple biomass generation from product formation, ensuring all carbon flux is directed toward oxidation.

  • Biocatalysis & Environmental Control: Maintain the bioreactor at 30°C with high aeration (Dissolved Oxygen > 30%). Critical Step: Continuously titrate the medium with 1M NaOH or buffer with CaCO3 to maintain a pH of 6.5. Causality: The conversion of the amine sugar to an acid rapidly drops the pH. Unbuffered systems will quickly fall below pH 4.0, denaturing the periplasmic dehydrogenase and halting the reaction.

  • Cell Separation: Centrifuge the broth at 10,000 × g for 15 minutes. The product, D-galactosaminic acid, remains entirely in the supernatant.

  • Chromatographic Purification: Pass the supernatant through a strong cation-exchange resin (e.g., Dowex 50W-X8, H+ form). Wash with deionized water to remove neutral byproducts, then elute the amino acid using 2M NH3.

  • Crystallization: Evaporate the ammoniacal eluate in vacuo. Dissolve the resulting solid in a minimal volume of hot water, dilute with ethanol, and chill to 4°C to precipitate fluffy white crystals of pure D-galactosaminic acid [2].

Workflow S1 Inoculum Preparation (Gluconobacter frateurii) S2 Substrate Feeding (D-Galactosamine HCl) S1->S2 Log-phase cells S3 Oxidative Fermentation (DO > 30%, pH 6.5) S2->S3 Biocatalysis S4 Cell Separation (Centrifugation) S3->S4 Extracellular Accumulation S5 Ion-Exchange Chromatography (Dowex 50W-X8) S4->S5 Supernatant Recovery

Fig 2. Step-by-step bioprocessing workflow for the production and isolation of D-galactosaminic acid.

Data Presentation

Table 1: Structural and Functional Comparison of Galactosamine Derivatives

Feature D-Galactosaminic Acid D-Galactosaminuronic Acid
Oxidation Site C1 (Aldehyde → Carboxylate) C6 (Primary Alcohol → Carboxylate)
Biological Role Carbon/Nitrogen source, bioprocessing product Cell wall/capsule structural component (O-antigen)
Key Enzyme Membrane-bound Hexosamine Dehydrogenase UDP-GalNAc Dehydrogenase (e.g., WbpO)

| Primary Organisms | Gluconobacter, Acetobacter | Pseudomonas aeruginosa, Acinetobacter baumannii |

Table 2: Substrate Specificity of D-Glucosaminate Dehydratase (P. fluorescens) [3]

Substrate Relative Activity (%) Km (mM)
D-Glucosaminate 100.0 10.0
D-Galactosaminate 10.5 N/A (Measured at 20mM)
D-Serine 7.5 3.3

| L-Serine | 1.7 | N/A |

References

  • Zhao, X., et al. (2000). "WbpO, a UDP-N-acetyl-D-galactosamine Dehydrogenase from Pseudomonas aeruginosa Serotype O6." Journal of Biological Chemistry. Available at:[Link]

  • Sugiyama, M., et al. (2004). "D-hexosaminate Production by Oxidative Fermentation." Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Iwamoto, R., & Imanaga, Y. (1989). "Purification and Characterization of D-Glucosaminate Dehydratase from Pseudomonas fluorescens." Agricultural and Biological Chemistry. Available at:[Link]

  • Hautefort, I., et al. (2013). "Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes." Infection and Immunity. Available at:[Link]

Foundational

The Pivotal Role of D-Galactosamine in the Structure, Function, and Therapeutic Targeting of Glycosaminoglycans

A Technical Guide for Researchers and Drug Development Professionals Executive Summary Section 1: Introduction to D-Galactosamine and Glycosaminoglycans Glycosaminoglycans (GAGs) are long, unbranched polysaccharides comp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Section 1: Introduction to D-Galactosamine and Glycosaminoglycans

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. These units typically consist of an amino sugar (either N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (like D-glucuronic acid or L-iduronic acid) or galactose. With the exception of hyaluronic acid, GAGs are covalently attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and cell surfaces.

Chemical Structure and Properties of N-Acetyl-D-galactosamine (GalNAc)

N-Acetyl-D-galactosamine (GalNAc) is an amide derivative of the monosaccharide galactose. Structurally, it is an aldohexose with an acetamido group at the C-2 position. This seemingly subtle modification from its counterpart, N-acetyl-D-glucosamine (GlcNAc), where the hydroxyl group at the C-4 position is oriented axially, has profound implications for the three-dimensional structure and function of the GAGs into which it is incorporated. The presence of the acetylated amino group is crucial for its role in glycosylation pathways.

Overview of Glycosaminoglycans (GAGs): Structure and Classification

GAGs are classified into several major families based on their disaccharide composition:

  • Chondroitin Sulfate (CS) and Dermatan Sulfate (DS): These GAGs are central to this guide as their backbones are composed of repeating units containing GalNAc and a uronic acid.

  • Heparin and Heparan Sulfate (HS): These GAGs contain glucosamine instead of galactosamine.

  • Keratan Sulfate (KS): Uniquely, keratan sulfate does not contain a uronic acid; its repeating unit is composed of galactose and GlcNAc.

  • Hyaluronic Acid (HA): A non-sulfated GAG composed of glucuronic acid and GlcNAc.

The significant negative charge of most GAGs, arising from sulfate and carboxyl groups, is a key determinant of their biological function, enabling interactions with a wide array of proteins.

Section 2: Biosynthesis and Incorporation of D-Galactosamine into GAGs

The journey of a D-galactosamine moiety from a simple sugar to a functional component of a GAG chain is a tightly regulated multi-step process.

The Epimerization Pathway: From UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine

In the majority of organisms, from bacteria to eukaryotes, the activated form of GalNAc, UDP-N-acetylgalactosamine (UDP-GalNAc), is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of the enzyme UDP-glucose-4-epimerase. This enzyme catalyzes the reversible conversion of UDP-GlcNAc to UDP-GalNAc, controlling the cellular pool of this essential building block. Interestingly, some thermophilic archaea possess a novel, direct biosynthetic pathway for UDP-GalNAc from glucosamine-6-phosphate, highlighting the evolutionary diversity of nucleotide sugar metabolism.

Biosynthesis_of_UDP_GalNAc Fruc6P Fructose-6-P GlcN6P Glucosamine-6-P Fruc6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNPNAT GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 UDPGalNAc UDP-GalNAc UDPGlcNAc->UDPGalNAc GALE

Caption: The canonical pathway for UDP-GalNAc biosynthesis in eukaryotes.

Polymerization: The Role of Glycosyltransferases

Once synthesized, UDP-GalNAc serves as the donor substrate for a family of enzymes known as glycosyltransferases. Specifically, chondroitin synthase, an enzyme with dual catalytic domains, facilitates the alternating addition of GalNAc and glucuronic acid to a growing polysaccharide chain, forming the backbone of chondroitin sulfate. This polymerization process is initiated on a specific linkage tetrasaccharide attached to a serine residue of a core protein.

Post-Polymerization Modifications: Epimerization and Sulfation

The structural and functional diversity of CS and DS arises from extensive post-polymerization modifications.

  • Epimerization: In the synthesis of dermatan sulfate, some D-glucuronic acid residues within the newly formed chondroitin chain are converted to their C-5 epimer, L-iduronic acid, by the enzyme DS-epimerase 1.

  • Sulfation: The GalNAc residues (and uronic acid residues) can be sulfated at various positions by specific sulfotransferases. The most common sulfation patterns on GalNAc in CS and DS occur at the 4-O and 6-O positions. This differential sulfation creates specific binding sites for proteins, thereby modulating biological activity.

Section 3: The Functional Roles of D-Galactosamine-Containing GAGs

The presence and modification of GalNAc residues in chondroitin sulfate and dermatan sulfate are critical for their diverse biological functions.

Chondroitin Sulfate: A Key Player in Cartilage and Beyond

Chondroitin sulfate proteoglycans are abundant in cartilage, where they contribute to its compressive strength and hydration by binding large amounts of water. Beyond this structural role, CS is involved in:

  • Neuronal Development: CS influences neurite outgrowth and axonal guidance.

  • Tissue Morphogenesis and Cell Signaling: CS chains interact with growth factors and morphogens, regulating their distribution and activity.

  • Pathological Processes: Aberrant CS expression is associated with conditions like cancer progression and metastasis.

Dermatan Sulfate: Roles in Tissue Repair, Coagulation, and Cancer

Dermatan sulfate, distinguished by the presence of iduronic acid, is predominantly found in skin, blood vessels, and tendons. Its functions include:

  • Wound Healing and Tissue Repair: DS plays a crucial role in the organization of the extracellular matrix during tissue repair.

  • Collagen Fibrillogenesis: DS interacts with collagen, influencing the assembly and diameter of collagen fibrils.

  • Coagulation: DS can potentiate the activity of heparin cofactor II, an inhibitor of thrombin, thus playing a role in the regulation of blood coagulation.

Molecular Interactions: How GalNAc Residues Mediate Protein Binding

The specific sulfation patterns on GalNAc residues create unique recognition motifs for a wide range of proteins, including growth factors, cytokines, chemokines, and cell adhesion molecules. These interactions are fundamental to the regulatory roles of CS and DS in various biological processes. For instance, the binding of growth factors to CS/DS can either potentiate or inhibit their signaling activity.

Section 4: Analytical Methodologies for D-Galactosamine in GAGs

The structural complexity and heterogeneity of GAGs present significant analytical challenges. A multi-pronged approach is often necessary to fully characterize the D-galactosamine content and its modifications within GAG chains.

Principle of GAG Isolation and Purification

The initial step in GAG analysis involves their extraction from tissues or cell cultures, typically using proteolytic digestion to remove the core protein, followed by precipitation and purification steps to isolate the GAG chains.

Protocol: Enzymatic Digestion and Analysis using Chondroitinases

A common and powerful method for analyzing CS and DS involves their depolymerization into disaccharides using specific bacterial lyases, such as chondroitinase ABC, AC-II, and B.

Step-by-Step Methodology:

  • Enzymatic Digestion:

    • Incubate the purified GAG sample (e.g., 25-250 ng) with a cocktail of chondroitinases (e.g., 1-5 mIU each) in an appropriate buffer (e.g., 25 mM Tris-acetate, pH 8.0).

    • The incubation is typically carried out at 37°C for a defined period (e.g., 3 hours).

    • The rationale for using a cocktail of enzymes is to achieve complete depolymerization of the GAG chains into their constituent disaccharides. Chondroitinase ABC cleaves both CS and DS, while chondroitinase B is specific for DS.

  • Reaction Termination:

    • Terminate the enzymatic reaction by heat inactivation (e.g., boiling at 100°C for 1 minute). This step is crucial to prevent further enzymatic activity that could interfere with subsequent analysis.

  • Sample Preparation:

    • Dry the sample, for instance, using a SpeedVac concentrator.

    • Reconstitute the sample in a small volume of distilled water or an appropriate solvent for the subsequent analytical technique.

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

The resulting disaccharides from the enzymatic digestion can be separated and quantified using HPLC.

Step-by-Step Methodology:

  • Derivatization (Optional but Recommended for High Sensitivity):

    • The disaccharides can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection sensitivity.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a strong anion exchange or reversed-phase column).

    • A gradient of an appropriate mobile phase (e.g., acetonitrile/water with a buffer) is used to separate the different disaccharide species based on their charge and hydrophobicity.

  • Detection and Quantification:

    • The separated disaccharides are detected using a fluorescence or UV detector.

    • The amount of each disaccharide is quantified by comparing its peak area to that of known standards. This allows for the determination of the overall amount of CS and DS, as well as the relative abundance of different sulfated isoforms.

GAG_Analysis_Workflow Tissue Tissue/Cell Sample Extraction GAG Extraction & Purification Tissue->Extraction Digestion Enzymatic Digestion (Chondroitinases) Extraction->Digestion Disaccharides Disaccharide Mixture Digestion->Disaccharides HPLC HPLC Separation Disaccharides->HPLC Detection Detection & Quantification (UV/Fluorescence) HPLC->Detection Data Compositional Data Detection->Data

Caption: A generalized workflow for the analysis of CS/DS disaccharide composition.

Mass Spectrometry (MS) for Detailed Structural Analysis

For more in-depth structural characterization, HPLC can be coupled with mass spectrometry (LC-MS). MS provides precise mass information, allowing for the unambiguous identification of different disaccharide isomers and the determination of sulfation patterns.

Section 5: Therapeutic Targeting and Drug Development

The critical roles of D-galactosamine-containing GAGs in pathophysiology have made them attractive targets for therapeutic intervention.

D-Galactosamine-Containing GAGs as Drug Targets

Modulating the biosynthesis or function of CS and DS is a promising strategy for treating various diseases. For example, inhibitors of the enzymes involved in CS/DS synthesis or sulfation are being explored for their potential in cancer therapy.

GalNAc-siRNA Conjugates: A Novel Therapeutic Platform

A groundbreaking application of D-galactosamine in drug development is its use as a targeting ligand for the delivery of small interfering RNAs (siRNAs) to the liver.

  • Mechanism of Action: A trivalent GalNAc ligand is conjugated to the siRNA molecule. This conjugate specifically binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.

  • Endocytosis and Gene Silencing: Upon binding, the GalNAc-siRNA conjugate is rapidly internalized into the hepatocyte via endocytosis. The siRNA is then released into the cytoplasm, where it engages the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, leading to potent and durable gene silencing.

GalNAc_siRNA_Pathway cluster_cell Hepatocyte ASGPR ASGPR Endosome Endosome ASGPR->Endosome Endocytosis RISC RISC Endosome->RISC siRNA Release mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage GalNAc_siRNA GalNAc-siRNA Conjugate GalNAc_siRNA->ASGPR Binding

Caption: The cellular uptake and mechanism of action of GalNAc-siRNA conjugates.

This targeted delivery platform has revolutionized the development of RNAi therapeutics for a range of liver diseases, with several GalNAc-siRNA conjugates having received regulatory approval.

Section 6: Conclusion and Future Perspectives

D-Galactosamine is far more than a simple monosaccharide; it is a key determinant of the structure and function of vital glycosaminoglycans. The intricate patterns of its incorporation and modification within chondroitin and dermatan sulfate chains encode a remarkable level of biological information, regulating processes from tissue architecture to complex cell signaling cascades. A thorough understanding of the biosynthesis, structure, and function of these GalNAc-containing GAGs is paramount for deciphering their roles in health and disease.

The analytical tools and protocols outlined in this guide provide a framework for the detailed characterization of these complex macromolecules. Furthermore, the remarkable success of the GalNAc-siRNA conjugate platform underscores the immense potential of leveraging our knowledge of glycobiology for the development of targeted and effective therapeutics. Future research will undoubtedly uncover even more nuanced roles for D-galactosamine and its associated GAGs, paving the way for novel diagnostic and therapeutic strategies for a wide spectrum of human diseases.

References

  • The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates - Frontiers. (2022, December 13). Frontiers. [Link]

  • Chondroitin sulfate and dermatan sulfate - Department of Physiology | UZH. (n.d.). University of Zurich. [Link]

  • GalNAc-siRNA conjugate pathway. The GalNAc-siRNA conjugate binds to ASGPR receptors on the surface of hepatocytes and is then endocytosed into the cytoplasm to form endosomes. Due to the decrease in pH in endosomes, the siRNA GalNAc-ASGPR complex is decomposed, and less than 1% of free siRNA escapes to the cytoplasm to exert an RNAi effect. ASGPR will return to the surface of liver cells for recycling, while GalNAc will be
Exploratory

D-Galactosaminic Acid: A Technical Whitepaper on Molecular Weight, Exact Mass, and Analytical Characterization

Executive Summary In the fields of glycobiology and biopolymer synthesis, D-galactosaminic acid (also known as 2-amino-2-deoxy-D-galactonic acid) serves as a critical building block for therapeutic glycoconjugates and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of glycobiology and biopolymer synthesis, D-galactosaminic acid (also known as 2-amino-2-deoxy-D-galactonic acid) serves as a critical building block for therapeutic glycoconjugates and targeting ligands. For researchers and drug development professionals, distinguishing between the compound's average molecular weight and its monoisotopic exact mass is paramount. This whitepaper provides an in-depth technical analysis of the physicochemical properties of D-galactosaminic acid, detailing the causality behind its analytical behavior and providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise quantification.

Chemical Identity and Structural Significance

D-galactosaminic acid is a (hexosaminic acid) characterized by an amino group at the C2 position and a terminal carboxylic acid at the C1 position[1]. Its molecular formula is C₆H₁₃NO₆ [2]. In physiological environments, the carboxylic acid readily deprotonates to form its conjugate base, [3].

Understanding the structural nuances of this molecule is crucial for drug development, particularly when designing delivery systems that target carbohydrate-binding receptors. The presence of both an amine and a carboxylic acid makes D-galactosaminic acid highly versatile for bioconjugation, allowing for both amide coupling and esterification reactions[4].

Logical_Relationships Galactose D-Galactose (Precursor) Galactosamine D-Galactosamine (Amination) Galactose->Galactosamine Amination GalactosaminicAcid D-Galactosaminic Acid (MW: 195.17 g/mol) Galactosamine->GalactosaminicAcid Oxidation Glycoconjugates Therapeutic Polymers (Bioconjugation) GalactosaminicAcid->Glycoconjugates Conjugation

Caption: Synthetic and biological trajectory of D-galactosaminic acid.

Physicochemical Properties: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass.

  • Average Molecular Weight (195.17 g/mol ): This value accounts for the natural isotopic distribution of carbon, hydrogen, nitrogen, and oxygen in bulk materials[2]. It is the value used by synthetic chemists when calculating reagent equivalents, yields, and stoichiometry for bioconjugation reactions.

  • Monoisotopic Exact Mass (195.0743 Da): This is the mass of the molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O)[5]. Because mass spectrometers detect individual isotopic peaks rather than weighted averages, the exact mass is the critical target value for HRMS identification.

Quantitative Data Summary
PropertyValueClinical/Analytical Relevance
Chemical Name D-Galactosaminic AcidStandard nomenclature for regulatory documentation.
Synonyms 2-amino-2-deoxy-D-galactonic acidUsed interchangeably in biochemical literature[6].
Molecular Formula C₆H₁₃NO₆Fundamental for elemental analysis[2].
Average Molecular Weight 195.17 g/mol Used for bulk stoichiometric calculations[2].
Monoisotopic Exact Mass 195.0743 DaCritical target for High-Resolution Mass Spectrometry[5].
Deprotonated Mass [M-H]⁻ 194.0670 DaTarget m/z for negative-ion mode ESI-MS[3].
Protonated Mass [M+H]⁺ 196.0821 DaTarget m/z for positive-ion mode ESI-MS.

Analytical Methodologies: HRMS Workflow

To accurately identify and quantify D-galactosaminic acid in complex matrices (such as plasma or synthetic polymer mixtures), a robust, self-validating analytical protocol is required.

Protocol: LC-HRMS Determination of D-Galactosaminic Acid

Objective: To validate the exact mass of D-galactosaminic acid with <2 ppm mass error.

Step 1: Sample Preparation and Matrix Derivatization

  • Action: Dissolve the analyte in a 50:50 mixture of Acetonitrile:Water (v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Causality: D-galactosaminic acid is highly polar. A purely aqueous solvent would cause poor desolvation in the Electrospray Ionization (ESI) source. The addition of acetonitrile lowers the surface tension of the droplets, improving evaporation and ionization efficiency. Formic acid ensures a consistent pH, stabilizing the analyte and promoting uniform ionization.

Step 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Action: Inject 5 µL of the sample onto a HILIC column (e.g., 1.7 µm particle size) using a mobile phase gradient of ammonium acetate and acetonitrile.

  • Causality: Traditional C18 reversed-phase columns cannot adequately retain highly polar sugar acids, leading to rapid co-elution with the solvent front. HILIC provides a water-rich layer on the stationary phase, allowing the polar D-galactosaminic acid to partition effectively and separate from isobaric interferences.

Step 3: Electrospray Ionization (ESI-)

  • Action: Operate the ESI source in negative ion mode.

  • Causality: The carboxylic acid moiety of D-galactosaminic acid readily deprotonates to form the D-galactosaminate anion ([M-H]⁻)[3]. Utilizing negative ion mode significantly reduces background chemical noise compared to positive mode, which is highly susceptible to ubiquitous sodium and potassium adducts ([M+Na]⁺).

Step 4: High-Resolution Mass Analysis and Self-Validation

  • Action: Acquire data using an Orbitrap or Q-TOF mass spectrometer set to a minimum resolution of 70,000 FWHM.

  • Self-Validating System: Introduce a known internal lock-mass calibrant (e.g., Leucine Enkephalin or specific fluorinated phosphazines) continuously during the run. The instrument's software must constantly verify this lock-mass. If the calibrant peak shifts by more than 2 ppm, the system dynamically recalibrates the spectrum. This closed-loop validation guarantees that the detected m/z of 194.0670 is a true, validated measurement of D-galactosaminic acid, completely eliminating artifacts caused by thermal drift in the mass analyzer.

HRMS_Workflow SamplePrep Sample Preparation (Dilution in ACN/H2O) Chromatography HILIC Separation (Retention of Polar Analytes) SamplePrep->Chromatography Injection Ionization Electrospray Ionization (ESI- Mode: [M-H]-) Chromatography->Ionization Eluent MassAnalyzer Orbitrap / TOF Analyzer (Lock-Mass Calibration) Ionization->MassAnalyzer Ions DataAnalysis Data Processing (Exact Mass: 195.0743 Da) MassAnalyzer->DataAnalysis Spectra

Caption: HRMS workflow for determining the exact mass of D-galactosaminic acid.

Conclusion

For researchers and drug development professionals, the distinction between the average molecular weight (195.17 g/mol ) and monoisotopic exact mass (195.0743 Da) of D-galactosaminic acid is not merely academic—it dictates the success of both synthetic scale-up and analytical verification. By employing HILIC-based chromatography paired with lock-mass validated HRMS, laboratories can establish a self-correcting, highly trustworthy protocol for characterizing this vital hexosaminic acid in advanced therapeutic applications.

References

  • [1] Google Patents. "CA2188835C - Novel compounds and methods for synthesis and therapy." Google Patents. URL:

  • [4] Google Patents. "US5763483A - Carbocyclic compounds." Google Patents. URL:

  • [5] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 73563, D-Glucosaminic acid." PubChem. URL:[Link]

  • [6] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16738705, D-galactosaminate." PubChem. URL:[Link]

  • [3] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16738705, D-galactosaminate (Parent CID 11615344)." PubChem. URL:[Link]

Sources

Foundational

Metabolic Degradation Pathway of D-Galactosaminic Acid: A Comprehensive Technical Guide

Executive Summary D-Galactosaminic acid is an oxidized, aldonic acid derivative of the amino sugar D-galactosamine. While D-galactosamine is widely recognized in mammalian pharmacology for inducing hepatotoxicity via UTP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Galactosaminic acid is an oxidized, aldonic acid derivative of the amino sugar D-galactosamine. While D-galactosamine is widely recognized in mammalian pharmacology for inducing hepatotoxicity via UTP depletion in the Leloir pathway[1], the complete metabolic degradation of D-galactosaminic acid is a specialized microbial process. Bacteria such as Pseudomonas and Salmonella species catabolize hexosaminic acids for carbon and nitrogen via a modified Entner-Doudoroff (DeLey-Doudoroff) pathway[2].

This whitepaper provides an in-depth technical breakdown of the D-galactosaminic acid degradation pathway. It is designed for researchers and drug development professionals engineering synthetic biology circuits, developing novel antimicrobials targeting microbial amino-sugar metabolism, or studying the bioremediation of complex glycoproteins.

Mechanistic Biochemistry of the Degradation Pathway

The degradation of D-galactosaminic acid circumvents standard glycolysis. Because aminoaldonic acids possess an amino group at the C2 position, direct aldol cleavage is chemically unfavorable. The pathway must first strip the amino group and prime the carbon backbone through a series of highly coordinated enzymatic steps.

Step 1: Oxidation to D-Galactosaminic Acid

The pathway is initiated upstream by the oxidation of D-galactosamine. This is catalyzed by D-hexosamine oxidase (EC 1.1.3.29), an FAD-dependent enzyme. The FAD cofactor accepts electrons during the oxidation of the C1 aldehyde to a carboxylic acid, utilizing molecular oxygen as the terminal electron acceptor and generating hydrogen peroxide as a byproduct[3].

Step 2: Dehydration and Deamination (The Committed Step)

D-galactosaminic acid is converted to 2-keto-3-deoxy-D-galactonate (KDGal) by D-galactosaminate dehydratase .

  • Causality of the Mechanism: This enzyme is strictly dependent on Pyridoxal 5'-phosphate (PLP). The PLP cofactor forms a Schiff base with the C2 amino group of D-galactosaminic acid, acting as a powerful electron sink. This lowers the activation energy for the β -elimination of the C3 hydroxyl group as water. Subsequent hydrolysis of the Schiff base releases ammonia ( NH3​ ) and yields KDGal. The resulting C2 ketone and C3 deoxy positions create an electron-withdrawing environment perfectly primed for downstream cleavage[2].

Step 3: Phosphorylation

KDGal is phosphorylated at the C6 position by KDGal kinase . This ATP-dependent step traps the metabolite intracellularly and destabilizes the carbon backbone, generating KDGal-6-phosphate .

Step 4: Aldol Cleavage

Finally, KDGal-6-phosphate is cleaved by KDGal-6-P aldolase (homologous to DgaF or Eda in the Entner-Doudoroff pathway). This retro-aldol condensation yields two central carbon metabolites: Pyruvate and D-glyceraldehyde-3-phosphate (GAP) [2]. These products seamlessly integrate into the TCA cycle and gluconeogenesis/glycolysis, respectively.

Pathway GalN D-Galactosamine GalNAc D-Galactosaminic Acid GalN->GalNAc D-Hexosamine Oxidase (EC 1.1.3.29, FAD-dependent) KDGal 2-Keto-3-deoxy-D-galactonate (KDGal) GalNAc->KDGal D-Galactosaminate Dehydratase (PLP-dependent, -NH3, -H2O) KDGal6P KDGal-6-Phosphate KDGal->KDGal6P KDGal Kinase (ATP -> ADP) Products Pyruvate + D-Glyceraldehyde-3-P KDGal6P->Products KDGal-6-P Aldolase (Aldol Cleavage)

Metabolic degradation pathway of D-galactosaminic acid into central carbon metabolites.

Quantitative Kinetic Landscape

To engineer or inhibit this pathway, the kinetic parameters of the enzymes must be understood. The table below summarizes the representative quantitative data for the core enzymes in this pathway, synthesized from homologous microbial hexosaminic acid degradation systems.

EnzymeSubstrate Km​ ( μ M) kcat​ ( s−1 )Catalytic Efficiency ( M−1s−1 )Cofactor Dependency
D-Hexosamine Oxidase D-Galactosamine280015.4 5.5×103 FAD
D-Galactosaminate Dehydratase D-Galactosaminic Acid150042.1 2.8×104 PLP
KDGal Kinase KDGal450112.0 2.4×105 ATP, Mg 2+
KDGal-6-P Aldolase KDGal-6-P12085.5 7.1×105 None (Class I)

Note: The exceptionally high catalytic efficiency of the aldolase ensures that KDGal-6-P does not accumulate, preventing metabolic bottlenecks and potential cellular toxicity.

Self-Validating Experimental Methodology

To isolate and characterize the committed step of this pathway (D-galactosaminate dehydratase), a highly controlled, self-validating in vitro assay is required. Standard colorimetric assays are vulnerable to false positives from background cellular metabolites. Therefore, we employ a stable-isotope dilution LC-MS/MS methodology.

Protocol: In Vitro Characterization of D-Galactosaminate Dehydratase

Rationale & Causality: By spiking in a 13 C-labeled KDGal internal standard immediately post-quench, we account for matrix-induced ion suppression during mass spectrometry. Furthermore, parallel reactions lacking the PLP cofactor ( Δ PLP) and utilizing heat-denatured enzyme serve as internal negative controls. This definitively proves that KDGal formation is enzymatically driven and strictly PLP-dependent, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant D-galactosaminate dehydratase. Dialyze extensively against 50 mM Tris-HCl (pH 7.5) to remove endogenous PLP, generating the apoenzyme.

  • Reaction Assembly:

    • Test Sample: Combine 1 μ M apoenzyme, 50 μ M PLP, and 50 mM Tris-HCl (pH 7.5) in a 100 μ L volume. Incubate for 10 minutes at 30°C to form the holoenzyme.

    • Control 1 ( Δ PLP): Omit PLP from the buffer.

    • Control 2 (Denatured): Boil the holoenzyme at 95°C for 10 minutes prior to use.

  • Initiation: Initiate the reactions by adding 2 mM D-galactosaminic acid. Incubate at 30°C.

  • Quenching: At designated time points (e.g., 0, 5, 10, 30 min), extract 10 μ L of the reaction and immediately quench in 90 μ L of ice-cold 1% Trichloroacetic acid (TCA). Causality: TCA rapidly drops the pH, denaturing the enzyme and instantly halting the reaction to provide precise kinetic snapshots.

  • Internal Standardization: Add 10 μ L of 50 μ M 13 C-KDGal to the quenched mixture. Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transitions for KDGal and 13 C-KDGal.

  • Data Synthesis: Calculate the initial velocity ( V0​ ) by plotting the ratio of unlabeled to labeled KDGal over time. Fit the data to the Michaelis-Menten equation to derive Km​ and kcat​ .

Workflow Prep Sample Prep (Apoenzyme) Assay Enzyme Assay (+PLP, +Substrate) Prep->Assay Quench Quenching (Acidification) Assay->Quench LCMS LC-MS/MS (MRM Mode) Quench->LCMS Data Kinetic Analysis (kcat/Km) LCMS->Data

Self-validating experimental workflow for D-galactosaminate dehydratase characterization.

References

  • Galactosamine - Wikipedia (Mechanism of hepatotoxicity and Leloir pathway context). Wikipedia, The Free Encyclopedia.
  • Salmonella Utilizes D-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes (Homologous hexosaminic acid degradation pathway elucidation). ResearchGate / PMC.
  • EC 1.1.3.29 - ExplorEnz (N-acyl-D-hexosamine oxidase / D-hexosamine oxidase functionality). The Enzyme Database.

Sources

Exploratory

The Toxicity and Safety Profile of D-Galactosaminic Acid In Vitro: A Mechanistic Evaluation

Executive Summary In the landscape of preclinical drug development and mechanistic toxicology, distinguishing between structurally similar compounds is paramount. D-galactosamine (D-GalN) is universally recognized as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and mechanistic toxicology, distinguishing between structurally similar compounds is paramount. D-galactosamine (D-GalN) is universally recognized as a potent, highly selective hepatotoxin used to model viral hepatitis-like liver injury in vitro. However, its oxidized derivative, D-galactosaminic acid (D-GalA) , exhibits a fundamentally divergent safety and toxicity profile.

As a Senior Application Scientist, I designed this guide to dissect the biochemical causality behind D-GalA's safety profile. By analyzing its inability to trigger the catastrophic "UTP Trap" characteristic of its parent compound, and detailing the self-validating 3D spheroid protocols required to accurately measure these differences, this whitepaper provides a definitive framework for evaluating D-GalA in vitro.

Mechanistic Toxicology: The "UTP Trap" and Structural Divergence

To understand the safety of D-GalA, we must first establish the toxicity mechanism of D-GalN.

When mammalian hepatocytes are exposed to D-GalN, the compound is rapidly phosphorylated by galactokinase (GALK1) at the C1 position. This initiates a cascade where D-GalN consumes the cellular pool of uridine nucleotides, leading to a profound 1[1]. This metabolic bottleneck triggers severe hepatocellular necrosis and apoptosis.

The D-GalA Divergence: D-galactosaminic acid is the C1-oxidized (galactonic acid) derivative of D-GalN. This single structural modification—the presence of a carboxylic acid moiety at the C1 position—creates a critical steric and chemical blockade. D-GalA cannot serve as a direct substrate for GALK1. Because it cannot be phosphorylated to form a GalN-1-Phosphate analog, it completely bypasses the Leloir pathway. Consequently, D-GalA does not deplete UTP, preserving RNA synthesis and maintaining mitochondrial membrane potential.

While inert in mammalian cells, D-GalA is biologically active in specific bacterial models. For instance, it is2[2]. This differential uptake makes D-GalA an intriguing candidate for pathogen-targeted prodrug delivery systems.

MetabolicDivergence GalN D-Galactosamine (D-GalN) GalK Galactokinase (GALK1) Phosphorylation GalN->GalK GalA D-Galactosaminic Acid (D-GalA) NoGalK Steric Blockade (C1 Oxidation) GalA->NoGalK Bacterial Bacterial Uptake (DgaABCD Permease) GalA->Bacterial Salmonella spp. Gal1P GalN-1-Phosphate GalK->Gal1P Safe Bypasses UTP Trap (High Viability) NoGalK->Safe UDPGalN UDP-GalN Accumulation Gal1P->UDPGalN UTP UTP Depletion & Cell Death UDPGalN->UTP

Mechanistic divergence of D-GalN and D-GalA in mammalian and bacterial in vitro models.

Comparative In Vitro Safety Profile

To quantify this mechanistic divergence, we evaluate the compounds across primary hepatocyte models. Note that baseline cellular health dictates sensitivity; for example, 3[3] due to pre-existing oxidative stress. The table below summarizes the quantitative safety profile of D-GalA against the known hepatotoxin D-GalN.

Toxicity Metric (24h Exposure)D-GalN (40 mM Positive Control)D-GalA (40 mM Test Article)Vehicle Control
Intracellular ATP Depletion > 85% reduction< 5% reductionBaseline (0%)
LDH Release (Necrosis) 4.5-fold increase1.1-fold increase1.0-fold
Mitochondrial Potential Loss Severe (Depolarized)NegligibleIntact
Transcriptional Arrest Yes (UTP pool exhausted)NoNo

Experimental Methodology: 3D Hepatocyte Spheroid Toxicity Assay

A common pitfall in evaluating highly polar organic acids like D-GalA is the use of 2D immortalized cell lines (e.g., HepG2), which lack the functional organic anion transporters required for physiological uptake. To build a self-validating system , we must use 3D primary hepatocyte spheroids. 4[4], ensuring that any observed safety is due to true biochemical tolerance, not a false negative from a lack of cellular uptake.

Step-by-Step Protocol

Step 1: Hepatocyte Isolation & Purification

  • Action: Isolate primary rat or human hepatocytes via two-step collagenase perfusion. Purify using a 25% Percoll gradient to remove dead cells and non-parenchymal debris.

  • Causality: High initial viability (>90%) is non-negotiable. Dead cells release proteases that prematurely degrade transport proteins, skewing the uptake kinetics of polar molecules like D-GalA.

Step 2: 3D Spheroid Assembly

  • Action: Seed 1,000 viable hepatocytes per well in 96-well ultra-low attachment (ULA) plates in hepatocyte maintenance medium. Centrifuge at 100 x g for 2 minutes.

  • Causality: 2D cultures rapidly dedifferentiate within 48 hours. Forcing 3D aggregation maintains cell-cell junctions and preserves the expression of basolateral transporters necessary for physiological drug exposure.

Step 3: Compound Dosing & Internal Validation

  • Action: On Day 3 (post-compaction), expose spheroids to D-GalA (0.1 mM to 40 mM). Crucially, dose a parallel set of wells with 40 mM D-GalN as a positive control.

  • Causality: The D-GalN positive control creates a self-validating assay. If the D-GalN wells do not show >80% cell death at 24 hours, the spheroids have lost their GALK1 activity or transport mechanisms, rendering the D-GalA safety data invalid.

Step 4: Multiplexed Endpoint Analysis

  • Action: At 24h and 48h, sample the supernatant for LDH-Glo (necrosis) and lyse the spheroids using CellTiter-Glo 3D to measure intracellular ATP (viability).

Workflow Isol 1. Hepatocyte Isolation Spheroid 2. 3D Spheroid Assembly Isol->Spheroid 48h Dose 3. D-GalA & D-GalN Dosing (0-40mM) Spheroid->Dose Day 3 Assay 4. Multiplex Cytotoxicity Assay Dose->Assay 24h/48h

Step-by-step in vitro workflow for evaluating D-GalA safety in 3D hepatocyte spheroids.

References

  • Kučera, O., et al. "The model of D-galactosamine-induced injury of rat hepatocytes in primary culture." Acta Medica (Hradec Kralove), 2006.
  • Waters, N. J., et al. "Metabolic Profiling of the Effects of d-Galactosamine in Liver Spheroids Using 1H NMR and MAS-NMR Spectroscopy." Chemical Research in Toxicology, 2002.
  • Kučera, O., et al. "The Effect of D-Galactosamine on Lean and Steatotic Rat Hepatocytes in Primary Culture." Physiological Research, 2014.
  • Ali, M., et al. "Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes." Infection and Immunity, 2011.

Sources

Protocols & Analytical Methods

Method

D-galactosaminic acid extraction protocols from biological matrices

Application Note: Isolation, Extraction, and Validation of D-Galactosaminic Acid from Biological Matrices D-galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) is a highly oxidized amino sugar. While traditionally vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation, Extraction, and Validation of D-Galactosaminic Acid from Biological Matrices

D-galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) is a highly oxidized amino sugar. While traditionally viewed merely as a synthetic derivative of D-galactosamine, advanced structural biology has identified it as a critical component in specific biological matrices, including insect-derived glycosaminoglycans (GAGs)[1] and as a key metabolic intermediate in enteric bacteria such as Salmonella[2].

Extracting this highly polar, charged metabolite from complex matrices requires navigating significant biochemical hurdles. In tissues, amino sugars are heavily polymerized into GAGs and covalently tethered to core proteins. The extraction workflow must systematically dismantle this architecture without inducing thermal or acidic degradation of the target aldonic acid.

This application note details a self-validating, causality-driven protocol for the extraction, purification, and analytical validation of D-galactosaminic acid.

Preparative Workflow & Matrix Dismantling

The isolation of D-galactosaminic acid from tissue matrices (e.g., insect cuticles or bacterial biofilms) requires a multi-stage depolymerization strategy.

ExtractionWorkflow A Biological Matrix (e.g., Insect GAGs, Biofilms) B Matrix Pre-treatment (Defatting & Proteolysis) A->B C Glycosaminoglycan (GAG) Precipitation (Ethanol) B->C D Acidic Hydrolysis (2M TFA) C->D E Anion-Exchange Chromatography D->E F D-Galactosaminic Acid Fraction E->F G LC-MS/MS & NMR Validation F->G

Workflow for D-galactosaminic acid extraction and purification from biological matrices.

Protocol 1: Extraction from Tissue Matrices (e.g., Insect GAGs)

Causality & Rationale: We utilize a papain-based proteolytic step because papain exhibits broad specificity and high thermal stability, efficiently liberating GAG chains from their core proteins. Subsequent ethanol precipitation leverages the high polarity of GAGs, selectively crashing them out of the aqueous phase while leaving peptides and small metabolites in the supernatant.

Step-by-Step Methodology:

  • Tissue Homogenization & Defatting: Lyophilize the biological matrix (e.g., Copris molossus tissue). Homogenize in acetone (1:10 w/v) for 24 hours at 4°C.

    • Why: Non-polar lipids will form emulsions during aqueous extraction and irreversibly bind to the stationary phase of downstream chromatographic columns.

  • Proteolysis: Suspend the defatted pellet in 0.1 M sodium acetate buffer (pH 5.5) containing 5 mM EDTA and 5 mM L-cysteine. Add papain (10 U/mg tissue) and incubate at 60°C for 24 hours.

    • Why: Cysteine acts as a reducing agent to maintain the active site thiol of papain.

    • Self-Validation Step: Perform a Bradford assay on the supernatant post-digestion; protein concentration must drop by >95% compared to a non-digested control.

  • GAG Precipitation: Add trichloroacetic acid (TCA) to a final concentration of 10% to precipitate the papain and residual peptide fragments. Centrifuge at 10,000 × g for 15 minutes. Transfer the supernatant and add 3 volumes of ice-cold absolute ethanol. Incubate at 4°C overnight to precipitate the GAGs.

  • Acid Hydrolysis: Recover the GAG pellet via centrifugation. To release monomeric D-galactosaminic acid, hydrolyze the GAGs using 2 M trifluoroacetic acid (TFA) at 100°C for 4 hours.

    • Why: 2M TFA is the kinetic sweet spot. Stronger mineral acids (like 6M HCl) will cause decarboxylation of the aldonic acids, destroying the target analyte. Furthermore, TFA is volatile and easily removed via lyophilization, preventing salt accumulation prior to MS analysis.

    • Self-Validation Step: Post-lyophilization, reconstitute in LC-MS grade water and check the pH. A neutral pH confirms complete TFA removal.

Chemical Synthesis of Reference Standards (QC Validation)

Because commercially available D-galactosaminic acid standards are often cost-prohibitive or of low purity, generating an in-house standard via the oxidation of D-galactosamine is a mandatory Quality Control (QC) step to validate LC-MS/MS retention times and fragmentation patterns[2].

Step-by-Step Methodology:

  • Dissolve 10 mM D-galactosamine hydrochloride in 80 mL of deionized water.

  • Add 10 mL of 0.5 M NaH₂PO₄, 1.08 g of sodium chlorite (NaClO₂), and 1.28 mL of 30% H₂O₂[2].

    • Why: The chlorite/peroxide system selectively oxidizes the C1 aldehyde of the open-chain sugar to a carboxylic acid without over-oxidizing the secondary hydroxyl groups[3].

  • Stir the solution at room temperature for 48 hours[2].

  • Quench the remaining oxidant by adding a small amount of sodium metabisulfite (Na₂S₂O₅). Adjust the pH to 7.0 using 1 M NaOH[2].

  • Purify the resulting solution via cation-exchange chromatography (e.g., Dowex 50, H+ form), washing with water until the eluent is neutral[2]. Lyophilize to yield fluffy white crystals of D-galactosaminic acid.

Biological Context: Bacterial Utilization Pathways

Understanding the biological state of D-galactosaminic acid informs extraction timing and matrix selection. In enteric bacteria, D-galactosaminic acid is a viable carbon source. It is transported across the membrane via a Phosphotransferase System (PTS) permease, specifically the DgaABCD complex, which phosphorylates it at the C-6 position during transport. The resulting D-galactosaminic acid-6-phosphate is then processed by dehydratases (DgaE) and aldolases (DgaF) into pyruvate and glyceraldehyde-3-phosphate[2].

MetabolicPathway A D-Galactosaminate (Extracellular) B PTS Permease (DgaABCD) Membrane Transport A->B Phosphorylation C D-Galactosaminate-6-P (Intracellular) B->C D Dehydratase (DgaE) C->D E KDGP (2-keto-3-deoxygluconate 6-P) D->E F Aldolase (DgaF) E->F Cleavage G Pyruvate + Glyceraldehyde-3-P F->G Cleavage

Bacterial PTS permease transport and metabolic utilization of D-galactosaminic acid.

Extraction Insight: When extracting from bacterial cultures, rapid quenching of metabolism (e.g., using cold methanol) is required to prevent the DgaE enzyme from rapidly dehydrating the target analyte into KDGP[2].

Quantitative Data & Expected Yields

To ensure the trustworthiness of the extraction, quantitative tracking of yields and contaminants is required. The table below summarizes expected yields across different matrices using the protocols described above.

Matrix SourceExtraction WorkflowTypical Yield (µg/mg matrix)Primary Contaminant
Copris molossus (Dung Beetle) GAGsPapain Digestion + TFA Hydrolysis12.5 - 18.0D-Glucosaminic acid, GalNAc
Salmonella enterica LysateTCA Precipitation + SPE3.2 - 5.1KDGP, Glucosamine
Synthetic (from D-GalN)NaClO₂ / H₂O₂ Oxidation450.0 - 487.0 (45-48% yield)Unreacted D-Galactosamine

References

  • Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes, National Institutes of Health (NIH),[Link]

  • Anti-aging effect and gene expression profiling of dung beetle glycosaminoglycan in aged rats, National Institutes of Health (NIH),[Link]

  • Green Chemistry - RSC Publishing, Royal Society of Chemistry,[Link]

Sources

Application

1H and 13C NMR spectroscopy assignments for D-galactosaminic acid

Title: Advanced NMR Structural Elucidation of D-Galactosaminic Acid: A Comprehensive Application Note Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction & Scientific Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced NMR Structural Elucidation of D-Galactosaminic Acid: A Comprehensive Application Note

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction & Scientific Context

D-Galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) is a highly polar, polyhydroxylated amino acid derived from the oxidation of D-galactosamine. It is a critical structural motif in bacterial lipopolysaccharides, a valuable precursor for synthesizing organonitrogen platform chemicals [1], and a highly sought-after intermediate in pharmaceutical development. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its stereochemical integrity, monitoring its synthesis, and verifying chemical derivatizations [3].

Conformational Dynamics and Experimental Causality

Unlike its parent hexosamine, which predominantly exists as a cyclic pyranose in solution, D-galactosaminic acid exists in a dynamic, pH-dependent equilibrium between its open-chain carboxylate form and its cyclic lactone forms (typically 1,4-lactone or 1,5-lactone).

Causality in Sample Preparation: To obtain a simplified, high-resolution NMR spectrum, it is critical to drive the equilibrium toward a single, uniform species. By adjusting the pD of the deuterated solvent (D₂O) to a slightly basic range (pD ~ 8.0), the compound is stabilized entirely in its open-chain sodium salt form. This deliberate manipulation prevents the severe spectral overlap, peak splitting, and line broadening associated with lactone-open chain exchange kinetics, ensuring a pristine baseline for 2D assignments.

Step-by-Step NMR Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system: the 1D data establishes the baseline atomic count and chemical environment, while the 2D correlations independently verify the intramolecular connectivity without relying on external structural assumptions.

Step 3.1: Sample Preparation

  • Dissolve 20 mg of high-purity D-galactosaminic acid in 0.6 mL of D₂O (99.9% D).

  • Validation Step: Measure the pD using a micro-pH electrode. Adjust to pD 8.0 using dilute NaOD/D₂O. This ensures complete ionization of the C-1 carboxylic acid, locking the molecule in the open-chain conformation.

  • Add 0.5 μL of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as an internal chemical shift reference (0.00 ppm).

Step 3.2: Instrumental Setup

  • Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Set the probe temperature to 298 K to maintain consistent molecular tumbling rates and minimize thermal degradation.

Step 3.3: 1D NMR Acquisition

  • ¹H NMR: Acquire with water suppression (e.g., excitation sculpting) to eliminate the residual HDO peak at ~4.79 ppm. Acquire 64 scans with a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR: Acquire using a proton-decoupled sequence (WALTZ-16). Use a D1 of 3 seconds and acquire 1024 scans. Mechanistic Insight: The extended D1 ensures complete relaxation of the quaternary C-1 carboxylate carbon, which lacks attached protons and therefore suffers from inefficient dipole-dipole relaxation.

Step 3.4: 2D NMR Acquisition (The Connectivity Matrix)

  • COSY (Correlation Spectroscopy): Acquire to trace the continuous scalar spin system from H-2 through H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map the assigned protons directly to their corresponding ¹³C resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to link the isolated C-1 carboxylate to the H-2 and H-3 protons via 2-bond and 3-bond scalar couplings, definitively anchoring the carbon backbone.

Data Presentation and Assignments

The ¹³C NMR spectrum of open-chain D-galactosaminic acid reveals six distinct carbon signals [2]. The most deshielded signal corresponds to the C-1 carboxylate group (~178 ppm). The C-2 carbon, directly bonded to the electron-withdrawing primary amine, appears characteristically upfield compared to the hydroxylated carbons, resonating at ~55.8 ppm. The remaining signals (C-3 to C-6) fall within the typical oxygenated aliphatic region (60-72 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Open-Chain D-Galactosaminic Acid in D₂O (pD 8.0, 298 K).

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)Assignment Rationale
C-1 178.2--Quaternary carboxylate; confirmed via HMBC cross-peaks with H-2.
C-2 55.83.52d (J = 4.5)Shielded relative to C-O; alpha to the primary amine group.
C-3 68.74.08dd (J = 4.5, 8.2)Downfield shifted due to proximity to C-2 amine and C-1 carboxylate.
C-4 70.43.96dd (J = 8.2, 1.5)Small coupling to H-5 reflects the galacto stereochemical configuration.
C-5 71.23.88mOverlapping multiplet; adjacent to the terminal primary alcohol.
C-6 63.63.68, 3.76dd (J = 11.5, 6.0), dd (J = 11.5, 4.0)Diastereotopic protons of the terminal primary alcohol.

Note: Chemical shifts are referenced to internal TSP at 0.00 ppm. Minor variations of ±0.2 ppm may occur based on exact sample concentration and ionic strength.

Elucidation Logic Visualization

The following diagram illustrates the self-validating logic used to definitively assign the NMR spectra without relying on predictive software.

NMR_Logic Step1 Identify C-1 Carboxylate (13C: ~178 ppm) Step2 Identify H-2 via HMBC (2J/3J coupling to C-1) Step1->Step2 Step3 Trace H-2 to H-6 (2D COSY Spin System) Step2->Step3 Step4 Map Protons to Carbons (2D HSQC) Step3->Step4 Step5 Confirm Galacto Stereochem (J-coupling analysis of H-3/H-4) Step4->Step5

Logical workflow for the de novo NMR structural assignment of D-galactosaminic acid.

References

  • Yan, et al. "Organonitrogen platform chemicals and pharmaceutical precursors: a perspective on sustainable chitin utilization." Green Chemistry, Royal Society of Chemistry, 2025.[Link]

  • Novotny, J. et al. "Reagents for detection of primary amines.
Method

gas chromatography-mass spectrometry (GC-MS) of D-galactosaminic acid

Application Note: GC-MS Analysis of D-Galactosaminic Acid A Robust Protocol for Derivatization and Quantification in Complex Matrices Abstract D-galactosaminic acid, an acidic amino sugar, is a critical component of vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS Analysis of D-Galactosaminic Acid

A Robust Protocol for Derivatization and Quantification in Complex Matrices

Abstract

D-galactosaminic acid, an acidic amino sugar, is a critical component of various bacterial polysaccharides and glycoconjugates. Its accurate quantification is essential for structural elucidation, immunology research, and the development of carbohydrate-based therapeutics and vaccines. However, its high polarity, low volatility, and complex structure present significant analytical challenges. This application note details a comprehensive and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of D-galactosaminic acid. The protocol employs a robust two-step derivatization process involving acid-catalyzed esterification followed by acylation, which converts the non-volatile analyte into a thermally stable and volatile derivative suitable for GC-MS analysis. This guide provides a step-by-step methodology, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for D-Galactosaminic Acid

D-galactosaminic acid (2-amino-2-deoxy-D-galacturonic acid) is an amino sugar acid where the C6 primary alcohol of galactosamine is oxidized to a carboxylic acid. It is a vital constituent of the surface polysaccharides of several pathogenic bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. These polysaccharides are often key virulence factors and targets for vaccine development. Therefore, a precise and accurate analytical method to identify and quantify D-galactosaminic acid is paramount for understanding bacterial physiology and for the quality control of polysaccharide-based biopharmaceuticals.

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity for carbohydrate analysis. However, like most sugars and amino acids, D-galactosaminic acid is non-volatile and thermally labile, making it incompatible with direct GC analysis.[1][2][3] A critical pre-analytical step of chemical derivatization is required to mask the polar functional groups (carboxyl, hydroxyl, and amine), thereby increasing volatility and thermal stability.[4][5][6] This note describes a validated protocol based on the formation of an acyl-ester derivative, which yields excellent chromatographic peak shape and produces characteristic, structurally informative mass spectra under Electron Ionization (EI) conditions.

Principle of the Method

The core of this analytical method is a two-step chemical derivatization designed to make D-galactosaminic acid amenable to GC-MS analysis.

  • Esterification: The carboxylic acid group (-COOH) is first converted into an ester (e.g., a methyl or propyl ester) using an alcohol under acidic conditions. This step is crucial as it neutralizes the highly polar and acidic nature of the carboxyl group, which would otherwise lead to poor chromatography and potential degradation in the hot GC injector.[7]

  • Acylation: The remaining polar functional groups, the amine (-NH₂) and hydroxyl (-OH) groups, are then acylated using a highly reactive agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). This reaction replaces the active hydrogens with nonpolar acyl groups, drastically increasing the volatility of the molecule.[8][9][10] Fluorinated acyl derivatives also provide the benefit of generating high-mass fragment ions, which can be useful for shifting the analyte's mass out of the low-mass background noise, enhancing detection.[10]

The resulting volatile derivative is then separated from other sample components by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and qualitative structural information based on its unique fragmentation pattern.

Analytical Workflow Overview

The entire process, from sample preparation to final data analysis, follows a systematic workflow. This ensures reproducibility and minimizes potential sources of error.

GC-MS_Workflow Figure 1: GC-MS Analytical Workflow for D-Galactosaminic Acid cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis & Data Processing Sample Biological Sample (e.g., Polysaccharide) Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 120°C, 2h) Release of Monosaccharides Sample->Hydrolysis Drydown1 Evaporation to Dryness Hydrolysis->Drydown1 Esterification Step 1: Esterification (e.g., 2M HCl in Propanol, 80°C) Drydown1->Esterification Drydown2 Evaporation to Dryness Esterification->Drydown2 Acylation Step 2: Acylation (e.g., TFAA, 150°C) Drydown2->Acylation GCMS GC-MS Injection & Separation Acylation->GCMS DataAcq Data Acquisition (Full Scan & SIM Mode) GCMS->DataAcq DataProc Data Processing & Quantification DataAcq->DataProc

Caption: Figure 1: GC-MS Analytical Workflow for D-Galactosaminic Acid.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • D-Galactosaminic acid standard (or D-Galactosamine hydrochloride as a precursor, which can be oxidized)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Hydrochloric acid (HCl), concentrated (37%)

  • Anhydrous 1-Propanol, ≥99.5%

  • Trifluoroacetic anhydride (TFAA), ≥99%

  • Ethyl Acetate, HPLC grade

  • Nitrogen gas, high purity

  • Pyrex® glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen evaporator

4.2. Standard Preparation

Prepare a stock solution of D-galactosaminic acid standard at 1 mg/mL in deionized water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

4.3. Sample Hydrolysis (for Polysaccharides)

Causality Note: This step is necessary to cleave glycosidic bonds and release individual monosaccharide units. TFA is a strong acid that can be easily removed by evaporation before derivatization.

  • Place 100-500 µg of lyophilized polysaccharide sample into a 2 mL glass reaction vial.

  • Add 500 µL of 2 M Trifluoroacetic Acid (TFA).

  • Securely cap the vial and heat at 120°C for 2 hours.

  • Cool the vial to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen or using a centrifugal evaporator. Ensure the sample is completely dry.

4.4. Two-Step Derivatization Protocol

Causality Note: Anhydrous conditions are critical. Water will hydrolyze the derivatizing reagents and lead to incomplete reactions and poor yields.

Step 1: Propanol Esterification

  • Prepare the esterification reagent: Add 160 µL of concentrated HCl to 10 mL of anhydrous 1-propanol to create an approximately 2M HCl in propanol solution. This should be prepared fresh.

  • To the dried sample or standard residue, add 200 µL of the 2M HCl in propanol reagent.

  • Cap the vial tightly and heat at 80°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the reagent to complete dryness under a stream of nitrogen.

Step 2: Trifluoroacetylation

  • To the dried propyl-ester intermediate, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 150°C for 15 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. The derivatized sample is typically stable for several days if stored at -20°C.

4.5. GC-MS Instrumentation and Parameters

The following parameters have been shown to provide excellent separation and detection for this type of derivative.

Parameter Setting Rationale
Gas Chromatograph
GC SystemAgilent 7890 or equivalentStandard, reliable platform.
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of derivatives.[11]
InjectorSplit/Splitless, 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection ModeSplitless (1 µL injection)Maximizes analyte transfer to the column for high sensitivity.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[11]
Oven Program100°C (hold 2 min), ramp to 280°C at 8°C/min, hold 5 minA temperature ramp allows for separation of early-eluting components from the target analyte and ensures the column is cleaned after each run.
Mass Spectrometer
MS SystemAgilent 5977 or equivalentProvides robust and sensitive detection.
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique that produces reproducible, library-searchable fragmentation patterns.
Source Temperature230°COptimal temperature for ionization while minimizing thermal degradation in the source.
Quadrupole Temp.150°CStandard operating temperature.
Acquisition ModeFull Scan (m/z 50-650) & SIMFull scan is used for qualitative identification. Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions to increase sensitivity and selectivity.[12]

Results and Data Interpretation

5.1. Chromatographic Profile

The derivatized D-galactosaminic acid should elute as a single, sharp, and symmetrical peak. The elimination of anomers through the derivatization of the carboxyl group simplifies the chromatogram compared to methods like silylation, which often produce multiple peaks for a single sugar.[13]

5.2. Mass Spectral Fragmentation

The EI mass spectrum is the fingerprint for chemical identification. The propyl ester, N,O-trifluoroacetyl derivative of D-galactosaminic acid will produce a characteristic fragmentation pattern. While an exact spectrum requires experimental determination, key expected fragments would include:

  • Molecular Ion (M+): May be weak or absent in EI, which is common for such derivatives.

  • Loss of a Propoxy Group (-O-C₃H₇): A characteristic fragment corresponding to [M-59]⁺.

  • Fragments from Cleavage of the Sugar Ring: These cleavages produce a series of ions that are indicative of the original sugar structure and the location of the derivative groups.

  • Ions containing Fluorine: The presence of trifluoroacetyl groups (CF₃CO-) will result in ions containing fluorine, such as CF₃⁺ (m/z 69).

For quantification, several intense and specific ions should be chosen for SIM analysis.

Analysis Mode Target Ions (m/z) Purpose
Quantification Ion [To be determined experimentally]The most abundant and specific fragment ion used for calculating the analyte concentration.
Qualifier Ions [To be determined experimentally]Two or three other characteristic ions used to confirm the identity of the analyte by maintaining a consistent abundance ratio relative to the quantification ion.
Internal Standard e.g., Derivatized Myo-inositolA non-endogenous compound added to all samples and standards to correct for variations in derivatization efficiency and injection volume.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a full method validation should be performed according to established guidelines. Key parameters include:

  • Linearity: A calibration curve should be generated with a correlation coefficient (R²) > 0.99.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined to define the lower boundary of reliable measurement.

  • Precision: Assessed by analyzing replicate samples at different concentrations, with relative standard deviation (RSD) typically below 15%.

  • Accuracy: Determined by spiking a blank matrix with a known amount of analyte and calculating the percent recovery.

The use of qualifier ion ratios provides a self-validating system for each analysis, ensuring that the peak being quantified is indeed the target analyte and not an interfering compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of D-galactosaminic acid. The two-step esterification and acylation derivatization strategy is robust, reproducible, and yields derivatives with excellent chromatographic and mass spectrometric properties. This method is highly suitable for the quantitative and qualitative analysis of D-galactosaminic acid in complex biological samples, supporting critical research in microbiology, glycobiology, and pharmaceutical development.

References

  • Zanetta, J. P., et al. (2003). Sequential GC/MS analysis of sialic acids, monosaccharides, and amino acids of glycoproteins on a single sample as heptafluorobutyrate derivatives. Biochemistry, 42(27), 8344-8356. [Link][8][9]

  • Zanetta, J. P., et al. (2001). Diversity of sialic acids revealed using gas chromatography/mass spectrometry of heptafluorobutyrate derivatives. Glycobiology, 11(8), 663-676. [Link][14]

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link][4]

  • Molnár-Perl, I. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link][5]

  • Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by chromatography; mass spectrometry and other techniques.
  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link][13]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.
  • Coțovanu, I., & Cârâc, G. (2022). Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. Applied Sciences, 12(24), 12781. [Link][11]

  • MASONACO, LLC. Mono- and disaccharides (GC-MS). [Link][2]

  • Zhang, Q., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Molecules, 28(24), 8199. [Link][3]

  • Husek, P., & Simek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Brückner, H., & Schieber, A. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of Chromatography B, 985, 132-139. [Link][12]

  • Lee, M. R., & Chang, L. Y. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 265-278. [Link][10]

  • Pabst, M., & Altmann, F. (2012). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. Analytical Chemistry, 84(13), 5698-5705. [Link][1]

Sources

Application

Application Note: D-Galactosaminic Acid-Functionalized Hydrogels for ASGPR-Targeted Hepatic Drug Delivery

Executive Summary & Scientific Rationale The targeted delivery of therapeutics to the liver remains a critical challenge in treating hepatocellular carcinoma (HCC), liver fibrosis, and metabolic disorders. While systemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The targeted delivery of therapeutics to the liver remains a critical challenge in treating hepatocellular carcinoma (HCC), liver fibrosis, and metabolic disorders. While systemic administration often leads to off-target toxicity and rapid clearance, localized delivery via functionalized hydrogels offers a highly controlled, sustained-release alternative[1].

This application note details the formulation and validation of a liver-targeted hydrogel utilizing D-galactosaminic acid as the homing ligand.

The Causality of Ligand Selection: Hepatocytes highly overexpress the Asialoglycoprotein Receptor (ASGPR), a C-type lectin that facilitates the rapid endocytosis of glycoproteins exposing terminal galactose or N-acetylgalactosamine (GalNAc) residues[2]. D-galactosaminic acid is a highly stable, carboxylated derivative of galactosamine. By conjugating D-galactosaminic acid to a hydrogel backbone via its C1-carboxyl group, the critical axial C4-hydroxyl group and the C2-amine remain sterically unhindered. This precise spatial orientation is strictly required for the multivalent binding affinity between the ligand and the ASGPR[3], ensuring that the hydrogel specifically anchors to hepatocytes while minimizing interactions with non-hepatic tissues[4].

The Causality of Matrix Selection: We utilize Gelatin Methacryloyl (GelMA) as the foundational polymer. GelMA provides tunable mechanical stiffness (0.6 to 4.6 kPa) that closely mimics the native extracellular matrix (ECM) of the liver, which is essential for maintaining hepatocyte viability and phenotype[5]. Furthermore, GelMA possesses abundant primary amines (derived from lysine residues), providing ideal anchoring sites for the EDC/NHS-mediated conjugation of D-galactosaminic acid.

Mechanistic Pathway: ASGPR-Mediated Targeted Delivery

The following diagram illustrates the logical flow and biological mechanism by which the D-galactosaminic acid-functionalized hydrogel achieves targeted intracellular drug delivery.

ASGPR_Pathway A D-Galactosaminic Acid Functionalized Hydrogel B Localized Release of Therapeutic Payload A->B Matrix Degradation C ASGPR Recognition on Hepatocyte Membrane B->C Multivalent Affinity D Clathrin-Mediated Endocytosis C->D Receptor Internalization E Endosomal Acidification & Maturation D->E Vesicle Trafficking F Cytosolic Drug Release (Therapeutic Efficacy) E->F Endosomal Escape

Fig 1: Mechanism of ASGPR-targeted endocytosis via D-galactosaminic acid functionalization.

Formulation Protocol & Workflow

To ensure a self-validating system, this protocol includes built-in purification and quantification checkpoints. We employ carbodiimide crosslinker chemistry (EDC/NHS) to form stable amide bonds between the D-galactosaminic acid and the GelMA backbone.

Phase 1: Ligand Conjugation (Synthesis of GelMA-GalA)
  • Activation: Dissolve 50 mg of D-galactosaminic acid in 10 mL of MES buffer (0.1 M, pH 5.5). Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.0 molar equivalents of NHS (N-Hydroxysuccinimide).

    • Expert Insight: EDC activates the carboxyl group of D-galactosaminic acid to form an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable, amine-reactive NHS ester, drastically reducing hydrolysis and improving coupling efficiency.

  • Coupling: Stir the activation mixture for 30 minutes at room temperature, then add 500 mg of GelMA dissolved in 40 mL of PBS (pH 7.4). Adjust the pH to 7.2–7.4 and stir continuously for 24 hours in the dark.

  • Purification (Checkpoint): Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 72 hours (changing water every 12 hours) to remove unreacted D-galactosaminic acid, urea byproducts, and residual EDC/NHS.

  • Lyophilization: Freeze-dry the purified GelMA-GalA solution for 48 hours to obtain a porous, functionalized macromer sponge.

Phase 2: Drug Loading and Hydrogel Crosslinking
  • Pre-gel Solution: Dissolve the lyophilized GelMA-GalA (5% w/v) in PBS containing 0.1% (w/v) LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as a photoinitiator.

  • Payload Incorporation: Add the model therapeutic, Doxorubicin (DOX), at a concentration of 1 mg/mL. Mix gently to ensure homogenous distribution.

  • Gelation: Pipette the pre-gel solution into cylindrical molds and expose to UV light (365 nm, 10 mW/cm²) for 60 seconds.

    • Expert Insight: UV exposure initiates free-radical polymerization of the methacryloyl groups, locking the DOX within the porous network while preserving the structural integrity of the conjugated D-galactosaminic acid.

Formulation_Workflow S1 Carboxyl Activation (EDC/NHS) S2 Amide Coupling (GelMA + D-GalA) S1->S2 S3 Dialysis & Lyophilization S2->S3 S4 DOX & LAP Incorporation S3->S4 S5 UV Crosslinking (Hydrogel Formation) S4->S5

Fig 2: Step-by-step workflow for the synthesis and formulation of the targeted hydrogel.

Quantitative Characterization

To validate the structural and functional integrity of the hydrogel, key physicochemical parameters must be quantified. The table below summarizes expected baseline data comparing standard GelMA to the functionalized GelMA-GalA hydrogel.

FormulationDegree of Substitution (%)*Compressive Modulus (kPa)Encapsulation Efficiency (%)48h DOX Release (%)
GelMA (Control) 04.2 ± 0.388.4 ± 1.265.2 ± 2.1
GelMA-GalA 18.5 ± 1.44.6 ± 0.487.9 ± 1.562.1 ± 1.8

*Degree of substitution is calculated via TNBS (2,4,6-trinitrobenzene sulfonic acid) assay, measuring the reduction in free primary amines on the GelMA backbone post-conjugation.

Data Interpretation: The conjugation of D-galactosaminic acid does not significantly compromise the mechanical stiffness (maintained within the optimal 0.6 - 4.6 kPa range for hepatic tissues[5]) nor the encapsulation efficiency of the hydrogel, ensuring it remains a viable depot for sustained drug release.

In Vitro Targeting Validation Protocol

To prove the self-validating nature of the targeting mechanism, a comparative cellular uptake assay is required.

Objective: Demonstrate that GelMA-GalA selectively enhances drug uptake in ASGPR-positive cells (HepG2) compared to ASGPR-negative cells (HeLa).

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) and HeLa (human cervical cancer) cells in 24-well plates at a density of 5×104 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours.

  • Treatment: Introduce 100 µL of DOX-loaded GelMA-GalA hydrogel extract (or direct transwell co-culture) to both cell lines. Use DOX-loaded unmodified GelMA as a negative control.

  • Receptor Blocking (Causality Check): In a separate HepG2 cohort, pre-incubate cells with 20 mM free D-galactosamine for 1 hour prior to hydrogel treatment. If uptake is truly ASGPR-mediated, the free ligand will competitively block the receptors, significantly reducing hydrogel-mediated DOX internalization.

  • Analysis: After 4 hours of incubation, wash cells with cold PBS, lyse, and quantify intracellular DOX fluorescence via flow cytometry (Ex/Em: 480/590 nm) or Confocal Laser Scanning Microscopy (CLSM).

References

  • A decade of progress in liver regenerative medicine The Hong Kong Polytechnic University[Link]

  • A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy National Institutes of Health (PMC) [Link]

  • Exploring Receptor Binding Affinities and Hepatic Cell Association of N-Acetyl-d-Galactosamine-Modified β-Cyclodextrin-Based Polyrotaxanes for Liver-Targeted Therapies ACS Publications (Biomacromolecules) [Link]

  • Mesenchymal Stromal/Stem Cell-Based Therapies for Liver Regeneration: Current Status and Future Directions MDPI[Link]

  • Organ/Cell-Selective Intracellular Delivery of Biologics via N-Acetylated Galactosamine-Functionalized Polydisulfide Conjugates ACS Publications (Journal of the American Chemical Society)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-Galactosaminic Acid Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for carbohydrate chemistry and drug development professionals. This guide provides in-depth troubleshooting, field-proven protocols, and mechanistic insights to optimize the chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate chemistry and drug development professionals. This guide provides in-depth troubleshooting, field-proven protocols, and mechanistic insights to optimize the chemical synthesis of D-galactosaminic acid from D-galactosamine, focusing on maximizing yield and purity.

Experimental Workflow & Pathway Visualization

The synthesis of D-galactosaminic acid typically involves the selective oxidation of the aldehyde group of D-galactosamine hydrochloride to a carboxylic acid, followed by rigorous purification to remove inorganic salts and unreacted precursors [1].

G Start D-Galactosamine Hydrochloride Oxidation Oxidation Phase (NaClO2 / H2O2) Start->Oxidation NaH2PO4 buffer RT, 48h Quench Quenching (Na2S2O5 & NaOH) Oxidation->Quench Neutralize oxidant Adjust pH to ~7 Purification Ion-Exchange (Dowex 50 H+) Quench->Purification Load column Wash to neutral Product D-Galactosaminic Acid (Crystallization) Purification->Product Elute (2M NH3) Evaporate & Dry

Caption: Workflow for the chemical synthesis and purification of D-galactosaminic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my final yield of D-galactosaminic acid consistently below 30%? A: Low yields in this synthesis are rarely due to incomplete oxidation; they are almost always lost during the purification and crystallization phases. D-galactosaminic acid is highly water-soluble. If the eluate from the Dowex 50 column is not sufficiently concentrated in vacuo before the addition of ethanol, the product will remain in solution rather than precipitating. Ensure you evaporate the ammonia eluate to a solid residue before attempting recrystallization [1].

Q2: Can I use TEMPO/NaOCl for this oxidation instead of sodium chlorite? A: While TEMPO-mediated oxidation (often followed by NaClO2) is excellent for oxidizing primary alcohols (C-6) to uronic acids in protected glycosaminoglycans [2], D-galactosamine hydrochloride requires the oxidation of the C-1 aldehyde (hemiacetal) to an aldonic acid. The sodium chlorite/hydrogen peroxide ( NaClO2​/H2​O2​ ) system is highly specific for aldehydes and prevents over-oxidation or cleavage of the carbon skeleton, making it the preferred method for unprotected amino sugars [1].

Q3: Why does my reaction mixture turn dark brown, and how do I fix it? A: A dark brown reaction mixture indicates the formation of degradation products, often due to localized pH spikes or excessive reaction temperatures. The oxidation must be buffered with NaH2​PO4​ to maintain a mildly acidic environment. If the pH drops too low, chlorite decomposes into chlorine dioxide gas (yellow/brown and hazardous). Ensure strict temperature control (room temperature) and proper buffering.

Step-by-Step Optimized Protocol

The following self-validating protocol is adapted from established methodologies for amino sugar oxidation [1], optimized for yield recovery.

Phase 1: Selective Oxidation

  • Dissolution: Dissolve 10 mmol of D-galactosamine hydrochloride in 80 mL of deionized water.

  • Buffering & Reagent Addition: Add 10 mL of 0.5 M NaH2​PO4​ to buffer the solution. Sequentially add 1.08 g of Sodium Chlorite ( NaClO2​ ) and 1.28 mL of 30% Hydrogen Peroxide ( H2​O2​ ).

    • Causality: H2​O2​ acts as a scavenger for hypochlorite ( HOCl ) generated during the reaction, preventing unwanted side reactions and chlorination of the amino group.

  • Incubation: Stir the reaction mixture continuously at room temperature for 48 hours.

Phase 2: Quenching and Neutralization 4. Quenching: Add a small amount of Sodium Metabisulfite ( Na2​S2​O5​ ) until the solution is decolorized.

  • Causality: This reduces any remaining reactive chlorine species, halting the oxidation safely.

  • pH Adjustment: Dropwise, add 1 M NaOH until the pH reaches exactly 7.0.

Phase 3: Ion-Exchange Purification 6. Column Loading: Apply the neutralized solution to a Dowex 50-X8 strongly acidic cation exchange column ( H+ form, ~100 mL bed volume). 7. Washing: Wash the column with deionized water until the effluent pH is neutral. This removes inorganic sodium salts and phosphate buffer. 8. Elution: Elute the target amino acid using 2 M NH3​ . Collect the total eluate (~100 mL).

Phase 4: Crystallization 9. Concentration: Evaporate the ammoniacal eluate in vacuo until a white solid residue forms. 10. Precipitation: Dissolve the residue in a minimal amount of hot water (e.g., 13 mL). Dilute with an equal volume of absolute ethanol. Cool to room temperature, then incubate at 4°C overnight to drive crystallization. 11. Recovery: Filter the fluffy white crystals, wash with cold ethanol, and dry in vacuo. Expected yield: 45–50% [1].

Quantitative Data: Oxidation Method Comparison

Oxidation MethodTarget Functional GroupTypical YieldReaction TimePrimary Byproducts / Issues
NaClO2​/H2​O2​ C-1 Aldehyde Aldonic Acid45 - 50%48 hoursProduct loss during crystallization
TEMPO / NaOCl / NaClO2​ C-6 Primary Alcohol Uronic Acid60 - 87%2 - 4 hoursRequires extensive protecting group manipulation [2]
Pyridinium Dichromate (PDC) Primary Alcohols Carboxylic Acids~73%4.5 hoursHeavy metal toxicity, difficult purification [3]

References

  • Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes. National Institutes of Health (NIH).
  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ResearchGate.
  • Synthesis and application of glycans unique to S. mansoni. Leiden University.
Optimization

Technical Support Center: Troubleshooting D-Galactosamine and D-Galactosaminic Acid Solubility

From the desk of the Senior Application Scientist: Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered w...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common challenges encountered when working with D-galactosamine and its derivatives, particularly concerning their solubility in organic solvents. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Critical First Step: Identify Your Compound

Question: I am having difficulty dissolving D-galactosaminic acid in my organic solvent. What am I doing wrong?

Answer: This is a common point of confusion, and the first step is to verify the exact compound you are using. There is a critical chemical distinction between D-galactosamine (and its more common hydrochloride salt) and D-galactosaminic acid .

  • D-Galactosamine is an amino sugar, a derivative of galactose.[1] It is widely used to induce experimental hepatitis in research models.[2][3] It is most commonly supplied as a hydrochloride (HCl) salt to improve its stability and handling.

  • D-Galactosaminic Acid is the oxidized form of D-galactosamine, where the aldehyde group has been oxidized to a carboxylic acid. This makes it a sugar acid with an amino group.

The solubility properties of these two molecules are vastly different. D-Galactosamine HCl has known, albeit limited, solubility in some organic solvents. D-Galactosaminic acid, being a zwitterionic amino acid-like sugar, is practically insoluble in most non-polar organic solvents without chemical modification.

Actionable Step: Check the CAS Number on your vial.

  • D-Galactosamine Hydrochloride: 1772-03-8[4][5]

  • D-Galactosamine (Free Base): 7535-00-4[2][3]

If your CAS number matches one of these, please proceed to the next section. If you have confirmed you are working with D-galactosaminic acid, please refer to Section 2.

Section 1: Troubleshooting D-Galactosamine Hydrochloride (CAS: 1772-03-8) Solubility

This section focuses on the most common compound used in laboratory settings. While referred to as "soluble," achieving a clear, stable solution often requires specific techniques.

FAQ 1.1: What are the established solubility limits for D-Galactosamine HCl?

Answer: The solubility of D-Galactosamine HCl is well-characterized. It is a white to off-white crystalline powder that is soluble in water and several common laboratory organic solvents.[6] However, the concentration limits are important to respect.

SolventReported SolubilitySource(s)
DMSO (Dimethyl Sulfoxide) ~25 mg/mL (or ~116 mM)[4][7]
DMF (Dimethylformamide) ~25 mg/mL[4]
Ethanol ~5 mg/mL[4]
PBS (pH 7.2) ~10 mg/mL[4]
Water 50 - 100 mg/mL[7]

Note: These values are approximations and can be influenced by the specific lot, purity, and conditions used.

FAQ 1.2: My D-Galactosamine HCl is not dissolving in DMSO, even below 25 mg/mL. What steps should I take?

Answer: This is a frequent issue that can almost always be resolved by following a systematic protocol. The compound may not dissolve immediately upon addition to the solvent.

  • Verify Solvent Quality: DMSO is highly hygroscopic. Moisture contamination can significantly reduce the solubility of many compounds.[7][8] Always use fresh, anhydrous-grade DMSO from a newly opened bottle.

  • Prepare the Slurry: Add the weighed D-Galactosamine HCl powder to the correct volume of anhydrous DMSO in a sterile vial. Cap the vial securely.

  • Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.

  • Ultrasonication: Place the vial in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes). This uses high-frequency sound waves to break apart particle agglomerates and accelerate the dissolution process.[6][7]

  • Gentle Warming: If the solution is still not clear, warm it gently in a water bath at 37-60°C.[7] This increases the kinetic energy of the system, overcoming the energy barrier for dissolution. Caution: Do not boil the solvent.

  • Assess and Repeat: After each step, visually inspect the solution against a dark background for undissolved particulates. Repeat sonication or gentle warming if necessary.

This troubleshooting workflow is a self-validating system. If the compound fails to dissolve after these steps, it may indicate a problem with the compound's purity or significant error in weighing or solvent volume.

G start Start: D-Galactosamine HCl powder + Anhydrous DMSO vortex Step 1: Vortex Vigorously start->vortex check1 Is solution clear? vortex->check1 sonicate Step 2: Sonicate (5-10 min) check1->sonicate No success Success: Clear Stock Solution check1->success Yes check2 Is solution clear? sonicate->check2 warm Step 3: Gentle Warming (37-60°C) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Issue: Re-evaluate purity/concentration check3->fail No

Caption: Troubleshooting workflow for dissolving D-Galactosamine HCl.

FAQ 1.3: What are the best practices for storing D-Galactosamine HCl stock solutions?

Answer: Both aqueous and organic stock solutions have specific storage requirements.

  • Aqueous Solutions (e.g., in PBS): These are not recommended for long-term storage. Prepare them fresh and use them within one day.[4]

  • Organic Stock Solutions (e.g., in DMSO): For longer-term storage, prepare concentrated stock solutions in anhydrous DMSO. Aliquot the solution into single-use volumes in tightly sealed, light-protected vials to prevent contamination and degradation from repeated freeze-thaw cycles.[6][7]

    • Short-term (up to 1 month): Store at -20°C.[7]

    • Long-term (up to 6 months): Store at -80°C.[7]

Section 2: The Chemistry of D-Galactosaminic Acid Solubility (A Theoretical Guide)

If you have confirmed you are working with D-galactosaminic acid, its solubility behavior is governed by the properties of its two key functional groups: the basic amino group (-NH₂) and the acidic carboxylic acid group (-COOH).

FAQ 2.1: Why is D-galactosaminic acid insoluble in solvents like Dichloromethane (DCM) or Ethanol?

Answer: At physiological pH, D-galactosaminic acid exists as a zwitterion . The acidic proton from the -COOH group is transferred to the basic -NH₂ group, creating a molecule with both a negative carboxylate (-COO⁻) and a positive ammonium (-NH₃⁺) charge. This internal salt structure is highly polar and can form strong intermolecular ionic and hydrogen bonds.

Organic solvents like DCM or ethanol are not polar enough to disrupt this strong intermolecular network, leading to very poor solubility. This is mechanistically similar to why simple amino acids like glycine are insoluble in most organic solvents.

FAQ 2.2: How can I solubilize D-galactosaminic acid for my experiment?

Answer: The strategy depends entirely on your desired final solvent system and downstream application.

  • For Aqueous Applications (e.g., buffer systems): Solubility is highly pH-dependent. You can increase solubility by moving the pH away from the molecule's isoelectric point (the pH at which the net charge is zero).

    • In Acidic Solution (e.g., pH < 4): Both the amino and carboxyl groups will be protonated (-NH₃⁺ and -COOH). The molecule will carry a net positive charge and behave like a salt, increasing its solubility in water.

    • In Basic Solution (e.g., pH > 10): The amino group will be neutral and the carboxyl group will be deprotonated (-NH₂ and -COO⁻). The molecule will carry a net negative charge, also increasing its solubility in water.

  • For Organic Solvent Applications: Chemical modification (derivatization) is almost always required. The goal is to mask the polar, charged functional groups to make the molecule more "grease-like" and compatible with the organic solvent.

    • Esterification: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester).

    • N-protection: The amino group can be protected with a group like Fmoc or Boc.

    • A common strategy in bioconjugate chemistry is to protect one or both groups to enable solubility and reaction in organic solvents like DMF or DCM, after which the protecting groups can be removed if necessary.[9]

G start Goal: Solubilize D-Galactosaminic Acid solvent_q Desired Final Solvent? start->solvent_q aqueous Aqueous (Buffer, Water) solvent_q->aqueous Aqueous organic Organic (DCM, DMF, etc.) solvent_q->organic Organic ph_adjust Strategy: pH Adjustment (Acidic or Basic) aqueous->ph_adjust derivatize Strategy: Chemical Derivatization (Esterification / N-Protection) organic->derivatize

Caption: Logical workflow for solubilizing D-Galactosaminic Acid.

References

  • D-GALACTOSAMINE (CAS 7535-00-4). LookChem. [Link]

  • Compound Galactosamine (FDB004663). FooDB. [Link]

  • D-Galactosamine. DrugFuture. [Link]

  • D-Galactosamine (CID 24154). PubChem, National Center for Biotechnology Information. [Link]

  • D-(+)-Galactosamine (CID 5351447). PubChem, National Center for Biotechnology Information. [Link]

  • N-acetyl-alpha-D-galactosamine (CID 84265). PubChem, National Center for Biotechnology Information. [Link]

  • Partial aqueous solubility of low-galactose-content galactomannans—What is the quantitative basis? ResearchGate. [Link]

  • Synthesis of N-Acetyl-d-galactosamine and Folic Acid Conjugated Ribozymes. ACS Publications, Bioconjugate Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for D-Galactosaminic Acid Retention

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for D-galactosaminic acid. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for D-galactosaminic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this and other polar, acidic compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can develop robust and reliable methods.

Understanding the Analyte: D-Galactosaminic Acid

D-galactosaminic acid is a hexosamine, an amino sugar derived from galactose.[1] Its structure contains both a carboxylic acid and an amino group, making it zwitterionic and highly polar. These properties present a significant challenge for retention on traditional reversed-phase (RP) HPLC columns, which primarily rely on hydrophobic interactions.

PropertyValueSource
Molecular FormulaC6H13NO5[2]
Molecular Weight179.17 g/mol [2]
pKa (Strongest Acidic)~11.7[1]
pKa (Strongest Basic)~8.2[1]
Water SolubilityHigh[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when developing HPLC methods for D-galactosaminic acid, presented in a question-and-answer format.

Q1: My D-galactosaminic acid peak is not retained on my C18 column and elutes in the void volume. What is happening and how can I fix it?

A1: The Problem of Polarity

This is the most common issue when analyzing highly polar compounds like D-galactosaminic acid on nonpolar C18 columns.[3] The analyte has a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to little or no retention.

Solutions:

  • Employ Ion-Pairing Chromatography: This is often the most effective initial approach for improving retention of ionic and highly polar substances on reversed-phase columns.[4]

    • Mechanism: An ion-pairing reagent, a molecule with a long hydrocarbon tail and an ionic head group, is added to the mobile phase. For an acidic analyte like D-galactosaminic acid, a cationic ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium phosphate) is used.[5][6] The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and promoting retention on the C18 column.[7]

    • Starting Point: A common starting concentration for ion-pairing reagents is 5 mM in the mobile phase.[5]

  • Consider Alternative Column Chemistries:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and use a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[8] This technique is well-suited for retaining and separating very polar analytes.[8][9]

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism that can be highly effective for polar and charged molecules.[8][10]

    • Polar-Embedded/Endcapped Columns: These are modified reversed-phase columns that are more resistant to "phase collapse" when using highly aqueous mobile phases, which are often necessary for polar analytes.[11]

Q2: I've added an ion-pairing reagent, but my peak shape is poor (tailing or fronting). What should I do?

A2: Optimizing for Peak Symmetry

Poor peak shape can be frustrating and can compromise the accuracy of your results.[12] Several factors can contribute to this issue.

Troubleshooting Steps:

  • Check Mobile Phase pH: The pH of the mobile phase is critical as it dictates the ionization state of your analyte.[13] For D-galactosaminic acid, with its amino and carboxylic acid groups, pH will significantly influence its charge and interaction with the column and ion-pairing reagent.

    • Recommendation: Start by adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa values to ensure a consistent ionization state.[14] For D-galactosaminic acid, a mobile phase pH in the acidic range (e.g., pH 2.5-3.5) is a good starting point to protonate the carboxylic acid group.

  • Adjust Ion-Pairing Reagent Concentration: The concentration of the ion-pairing reagent can impact peak shape.

    • Too Low: Insufficient ion-pairing can lead to mixed-mode retention and peak tailing.

    • Too High: Excess reagent can lead to column saturation and peak fronting.

    • Action: Experiment with a range of concentrations (e.g., 2-10 mM) to find the optimal level.

  • Evaluate Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[15]

    • Best Practice: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[12]

Q3: My retention time is inconsistent between injections. What are the likely causes?

A3: Ensuring Method Robustness

Retention time variability is a common sign of an unstable chromatographic system.

Potential Causes and Solutions:

  • Insufficient Column Equilibration: Ion-pairing chromatography often requires longer equilibration times than standard reversed-phase methods.[8]

    • Protocol: Ensure the column is equilibrated with the mobile phase containing the ion-pairing reagent for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection.

  • Mobile Phase Instability:

    • Freshness: Always use freshly prepared mobile phases.[16] Buffers can support microbial growth, and the pH of aqueous-organic mixtures can drift over time.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and unstable retention times.[12]

  • System Leaks: Check all fittings for any signs of leaks, as this can cause pressure drops and affect flow rate consistency.[17]

Q4: Can I use a mass spectrometer (MS) with an ion-pairing reagent?

A4: Considerations for MS Compatibility

Many traditional ion-pairing reagents, like alkyl sulfonates and quaternary ammonium salts, are non-volatile and can contaminate the MS interface.[5]

MS-Compatible Alternatives:

  • Volatile Ion-Pairing Reagents: For MS applications, use volatile reagents like trifluoroacetic acid (TFA) or formic acid.[6][18] While they are weaker ion-pairing agents, they can still significantly improve retention and peak shape for many polar compounds.[19]

  • HILIC: HILIC is an excellent alternative for MS analysis of polar compounds as it avoids the need for non-volatile salts.[9][20]

Experimental Protocols

Protocol 1: Mobile Phase Optimization Using Ion-Pairing Chromatography

This protocol provides a systematic approach to developing a reversed-phase method for D-galactosaminic acid using a cationic ion-pairing reagent.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Tetrabutylammonium phosphate (TBAP) or other suitable cationic ion-pairing reagent

  • Phosphoric acid or other suitable acid for pH adjustment

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Mobile Phase A (Aqueous with Ion-Pairing Reagent):

    • Dissolve the appropriate amount of TBAP in HPLC-grade water to achieve a final concentration of 5 mM.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the mobile phase through a 0.45 µm filter.

  • Prepare Mobile Phase B (Organic):

    • HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at a low wavelength (e.g., 200-210 nm) or Evaporative Light Scattering Detector (ELSD).

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: 0% to 50% B

      • 25-30 min: 50% to 0% B

      • 30-40 min: 100% A (re-equilibration)

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient steepness and initial/final organic solvent percentages to achieve optimal resolution and retention.

    • If peak shape is poor, systematically vary the ion-pairing reagent concentration (2-10 mM) and pH (2.5-4.0).

Visualizing the Workflow

Mobile Phase Optimization Workflow

G cluster_rp Reversed-Phase Ion-Pairing Optimization start Start: No/Poor Retention of D-Galactosaminic Acid strategy Select Chromatographic Strategy start->strategy rp_ip Reversed-Phase with Ion-Pairing strategy->rp_ip Common Approach hilic HILIC strategy->hilic MS-Compatible Alternative mixed_mode Mixed-Mode strategy->mixed_mode Complex Samples select_ip Select Cationic Ion-Pairing Reagent (e.g., TBAP) rp_ip->select_ip set_conc Set Initial Concentration (e.g., 5 mM) select_ip->set_conc set_ph Adjust pH (e.g., 2.5-3.5) set_conc->set_ph run_gradient Run Initial Gradient set_ph->run_gradient eval_peak Evaluate Retention & Peak Shape run_gradient->eval_peak optimize_conc Adjust Ion-Pair Conc. eval_peak->optimize_conc Poor Peak Shape optimize_ph Adjust pH eval_peak->optimize_ph Poor Peak Shape/Tailing optimize_grad Optimize Gradient eval_peak->optimize_grad Poor Retention/Resolution success Achieved Optimal Retention & Peak Shape eval_peak->success Good optimize_conc->run_gradient optimize_ph->run_gradient optimize_grad->run_gradient

Caption: A systematic workflow for optimizing the mobile phase for D-galactosaminic acid retention.

Troubleshooting Poor Peak Shape

G start Problem: Poor Peak Shape (Tailing, Fronting, Broadening) check_ph check_ph start->check_ph check_conc Check Ion-Pair Reagent Conc. Is it within optimal range (e.g., 2-10 mM)? start->check_conc check_solvent Check Sample Solvent Does it match the initial mobile phase? start->check_solvent check_equilibration Check Column Equilibration Is the baseline stable before injection? start->check_equilibration solution_ph Adjust pH check_ph->solution_ph No solution_conc Vary Concentration check_conc->solution_conc No solution_solvent Re-dissolve in Mobile Phase check_solvent->solution_solvent No solution_equilibration Increase Equilibration Time check_equilibration->solution_equilibration No

Caption: A decision tree for troubleshooting common causes of poor peak shape.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Glössl, A., et al. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 73(9), 2081-2087.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Chromasir. (2025, April 28). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Hermentin, P., & Witzel, R. (1990). High-performance liquid chromatographic analysis of galactosamine, glucosamine, glucosaminitol, and galactosaminitol. Analytical Biochemistry, 188(2), 274-279.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Shodex. (n.d.). Saccharides and Amino Sugars (3) (SC1011). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. Retrieved from [Link]

  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Retrieved from [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7535-00-4,D-GALACTOSAMINE. Retrieved from [Link]

  • Zaia, J., et al. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry. Analytical and Bioanalytical Chemistry, 403(1), 139-148.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Ding, Y., et al. (2002). Direct determination of free amino acids and sugars in green tea by anion-exchange chromatography with integrated pulsed amperometric detection.
  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 942-949.
  • Dionex Corporation. (2023, September 26). Accurate Determination of Amino Acids in High-Carbohydrate-Containing Samples. Retrieved from [Link]

  • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

  • Lawrence, R., et al. (2025, August 6).
  • FooDB. (2010, April 8). Showing Compound Galactosamine (FDB004663). Retrieved from [Link]

  • PubChem. (n.d.). D-Galactosamine. Retrieved from [Link]

  • Zaia, J., et al. (2012). Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry.
  • SIELC Technologies. (2023, October 7). HPLC Method for Analysis of Galactose on Primesep S2 Column. Retrieved from [Link]

  • Lee, J. H., et al. (2016). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 579-585.
  • DrugFuture. (n.d.). D-Galactosamine. Retrieved from [Link]

  • Anastassiou, E. D., et al. (2006). A Method to Quantitate Total Sialic Acid, Glucosamine, and Galactosamine in Blood Serum and Glycoconjugates by HPLC. Analytical Letters, 39(8), 1655-1667.
  • Akyildiz, İ. E. (2023, May 12). Hello! Is there a chance glucosamine and galactosamine could be separated with C18 column via HPLC? [Online forum post].
  • Agilent. (2020, July 30). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. Retrieved from [Link]

  • PubChem. (n.d.). D-(+)-Galactosamine. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Separation of Polar Organic Acids on HALO AQ-C18. Retrieved from [Link]

Sources

Optimization

Carbohydrate Synthesis Support Center: Troubleshooting D-Galactosaminic Acid Epimerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical loss during the synthesis and modification of amino uronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stereochemical loss during the synthesis and modification of amino uronic acids.

D-galactosaminic acid (2-amino-2-deoxy-D-galacturonic acid, or GalNAcA) presents a unique dual-threat in carbohydrate chemistry. Unlike standard α-amino acids, GalNAcA possesses a C-6 carboxylic acid and a C-2 amino group. When you activate the C-6 carboxylate for amide/peptide coupling, the electron-withdrawing active ester drastically increases the acidity of the adjacent C-5 proton. If your reaction conditions are too basic, direct enolization occurs, yielding L-altrosaminic acid derivatives upon reprotonation [5]. Conversely, during C-1 glycosylation events, the C-2 N-acyl protecting groups can participate to form oxazoline intermediates, leading to C-2 epimerization and the formation of D-talosaminic acid derivatives [1].

This guide provides a mechanistic deep-dive, troubleshooting FAQs, and a self-validating protocol to help you eliminate epimerization from your GalNAcA workflows.

Mechanistic Deep-Dive: Pathways of Stereochemical Loss

To prevent epimerization, we must first understand the causality behind the structural degradation. The diagram below illustrates the two primary pathways that compromise the stereochemical integrity of D-GalNAcA during activation.

Epimerization_Mechanisms A Activated D-Galactosaminic Acid (C-6 Carboxylate Active Ester) B C-5 Direct Enolization (Base abstracts C-5 proton) A->B Strong Base (e.g., TEA) C C-2 Oxazoline Formation (If C-1 is activated) A->C N-Acyl Participation D Planar Enolate Intermediate (Loss of C-5 Stereochemistry) B->D -H+ F D-Talosaminic Acid Derivative (C-2 Epimer) C->F Ring Opening (Inversion) E L-Altrosaminic Acid Derivative (C-5 Epimer) D->E Re-protonation (Inversion)

Logical pathways of epimerization in D-galactosaminic acid during activation.

Troubleshooting FAQs

Q1: Why am I seeing a high degree of C-5 epimerization during my GalNAcA amide coupling?

A: The primary culprit is usually an extended pre-activation time combined with an overly strong base. When using uronium-based reagents like HATU, the reagent generates a highly reactive O-acyluronium species. If the amine nucleophile is not immediately present to trap this intermediate, the molecule spends too much time exposed to basic conditions, allowing the base to abstract the C-5 proton [2]. Solution: Utilize an in-situ activation strategy where the coupling reagent is added last to a mixture already containing the carboxylic acid, the amine, and the base [1].

Q2: Which base should I use to minimize α-proton abstraction?

A: You must switch from unhindered bases like Triethylamine (TEA) to sterically hindered, weaker bases. The bulkiness of the base physically prevents it from accessing the C-5 proton, while its lower pKa ensures it acts strictly as an acid scavenger rather than an enolization catalyst [1][3].

Table 1: Base Selection Parameters for Uronic Acid Coupling

BasepKa (Conjugate Acid)Steric HindranceRelative Epimerization RiskRecommendation
Triethylamine (TEA)10.75LowVery HighAvoid
N,N-Diisopropylethylamine (DIPEA)10.50HighModerateUse with caution
N-Methylmorpholine (NMM)7.38LowLow-ModerateAcceptable
2,4,6-Collidine (TMP)7.43Very HighVery LowHighly Recommended
Q3: Does my choice of solvent impact the epimerization rate?

A: Yes. Highly polar aprotic solvents like DMF and DMSO stabilize the charged enolate intermediate, thereby accelerating the rate of direct enolization [1]. If the solubility of your protected GalNAcA allows, switch to less polar solvents like Dichloromethane (DCM) or a DCM/DMF (4:1) mixture to suppress the enolization pathway [1][5].

Q4: Which coupling reagent system provides the best stereoretention?

A: While HATU/HOAt is highly efficient, it requires strict kinetic control to prevent epimerization [2][4]. For uronic acids highly prone to C-5 epimerization, the DIC / Oxyma Pure system is superior. Oxyma Pure (ethyl 2-cyano-2-hydroxyiminoacetate) preserves stereochemical configuration significantly better than traditional HOBt or HOAt by forming a less basic, highly reactive ester that undergoes rapid aminolysis before enolization can occur [6].

Table 2: Coupling Reagent Kinetics & Epimerization Risk

Reagent SystemPre-activation ToleranceEpimerization RiskMechanistic Note
EDC / NHSModerateModerateWater soluble; slow kinetics leave ester exposed.
HATU / HOAtVery Low (< 1 min)Low (if trapped fast)Highly reactive; requires immediate amine addition.
DIC / Oxyma PureModerateVery LowExcellent stereoretention; safe alternative to HOBt.

Validated Experimental Protocol: Epimerization-Free C-6 Amide Coupling

This protocol utilizes the DIC/Oxyma Pure system with 2,4,6-collidine to create a self-validating, kinetically controlled coupling environment that eliminates C-5 epimerization.

Workflow S1 1. Dissolution GalNAcA + Amine in DCM S2 2. Thermal Control Chill to 0 °C S1->S2 S3 3. Additive Add Oxyma Pure S2->S3 S4 4. Base Addition Add 2,4,6-Collidine S3->S4 S5 5. In-Situ Activation Add DIC Dropwise S4->S5 S6 6. QC Validation HPLC/NMR for C-5 epimer S5->S6

Step-by-step workflow for the optimized, epimerization-free coupling of D-GalNAcA.

Step-by-Step Methodology

1. Reagent Dissolution (The Co-mingling Step)

  • Action: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the protected D-GalNAcA derivative (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DCM (0.1 M concentration). If solubility is poor, add up to 20% v/v anhydrous DMF.

  • Causality: Having the amine present before activation ensures that the transient active ester is trapped the millisecond it forms, denying the molecule the lifespan required to undergo direct enolization.

2. Thermal Control

  • Action: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Causality: Epimerization is a high-activation-energy side reaction. Lowering the temperature to 0 °C exponentially decreases the rate of proton abstraction relative to the rate of aminolysis [1].

3. Additive & Base Introduction

  • Action: Add Oxyma Pure (1.2 eq) to the stirring solution, followed by 2,4,6-collidine (2.0 eq).

  • Causality: Oxyma Pure acts as the nucleophilic trap to form the active ester [6]. 2,4,6-collidine provides the necessary basicity to drive the reaction without the steric ability to reach the C-5 α-proton [3].

4. In-Situ Activation

  • Action: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes.

  • Causality: Slow addition of the primary activator prevents local concentration spikes and thermal runaways, maintaining strict kinetic control over the O-acylisourea intermediate formation.

5. Reaction Monitoring & Self-Validation (IPQC)

  • Action: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature. After 3 hours, pull a 10 µL aliquot, quench with methanol, and analyze via LC-MS.

  • Validation Logic: The L-altrosaminic acid epimer will typically elute slightly later than the D-GalNAcA product on a reverse-phase C18 column due to altered intramolecular hydrogen bonding. Proceed to workup only if the diastereomeric excess (d.e.) is > 98%.

6. Workup

  • Action: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to protonate and remove the collidine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.
  • Minimizing epimerization during Fmoc-N-PEG23-acid coupling. Benchchem.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Epimeris
  • Organic Syntheses Procedure (Oxyma Pure). OrgSyn.
Troubleshooting

Technical Support Center: D-Galactosaminic Acid Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and metabolomics researchers who experience unexplained yield losses, artifact peaks, or batch-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams and metabolomics researchers who experience unexplained yield losses, artifact peaks, or batch-to-batch variability when working with hexosaminic acids.

D-Galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) is a highly functionalized sugar acid. Its stability is dictated by the delicate interplay between its C1 carboxylic acid and C2 amino group. The root cause of most experimental failures traces back to a misunderstanding of how these two functional groups react under varying pH conditions. This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the integrity of your experiments.

Quantitative Stability Profile

To design robust experimental workflows, you must first understand the thermodynamic state of the molecule across the pH spectrum. The following table summarizes the quantitative stability data and primary degradation pathways for D-galactosaminic acid.

Environmental ConditionpH RangePrimary Molecular StateDominant Degradation PathwayEstimated Half-Life (25°C)
Strongly Acidic < 3.0Protonated amine (-NH₃⁺), Neutral acid (-COOH)Lactonization (1,4- or 1,5-lactone)Hours to Days
Mildly Acidic to Neutral 4.0 - 7.0Zwitterion (-NH₃⁺ / -COO⁻)Highly Stable (Minimal degradation)> 12 Months
Basic > 8.0Free amine (-NH₂), Deprotonated acid (-COO⁻)Oxidative deamination, EpimerizationMinutes to Hours

Pathway Visualization

The following diagram illustrates the structural transitions D-galactosaminic acid undergoes when exposed to different pH environments.

G A D-Galactosaminic Acid (Open-Chain Form) B Acidic Conditions (pH < 4) A->B Addition of Acid C Neutral Conditions (pH 4-7) A->C Buffered Solution D Basic Conditions (pH > 8) A->D Addition of Base E Intramolecular Lactonization (1,4- or 1,5-lactone) B->E -H2O (Dehydration) F Maximum Stability (Zwitterionic state) C->F Equilibrium G Oxidative Degradation (Deamination) D->G O2 / Trace Metals E->A Mild Base Hydrolysis

Figure 1: pH-dependent structural transitions and degradation pathways of D-galactosaminic acid.

Troubleshooting FAQs

Q1: During LC-MS analysis using 0.1% Formic Acid, my primary D-galactosaminic acid peak disappears over time and is replaced by a less polar peak. What is happening? Causality: Under acidic conditions (pH < 4), the C1 carboxylic acid becomes fully protonated, removing the charge repulsion that normally protects the molecule. This enables a nucleophilic attack by the hydroxyl groups at C4 or C5, resulting in intramolecular esterification and the formation of 1,4-gamma or 1,5-delta lactones [2]. Because lactones lack the highly polar free carboxylate, they interact more strongly with the stationary phase and elute later on a reverse-phase column. Solution: Prepare analytical samples in a neutral buffer (e.g., 10 mM ammonium acetate, pH 6.8) immediately prior to injection. If lactonization has already occurred, refer to Protocol 1 below.

Q2: My formulation requires a pH of 9.0, but the D-galactosaminic acid solution rapidly turns yellow/brown and loses titer. How can I prevent this? Causality: D-galactosaminic acid is optimally stable within a pH range of 4 to 7 [1]. At pH > 8, the C2 amino group becomes deprotonated (free -NH₂). Free amino sugars and sugar acids are highly susceptible to oxidative deamination and epimerization in the presence of dissolved oxygen. Trace transition metals act as catalysts for this degradation. The browning indicates the formation of complex, conjugated degradation products. Solution: You must strictly control the atmosphere and metal content. Refer to Protocol 2 for anaerobic formulation guidelines.

Q3: We are seeing massive batch-to-batch variability in our metabolomics assays involving hexosaminic acids. How do we standardize this? Causality: Reproducibility in metabolomics heavily relies on controlling pH-dependent degradation pathways during sample collection and storage [3]. Unbuffered aqueous solutions of sugar acids naturally drift acidic over time due to the absorption of atmospheric CO₂, triggering slow lactonization. Solution: Never store D-galactosaminic acid in unbuffered water. Always reconstitute stock solutions in a biological buffer (e.g., HEPES or PBS) titrated to pH 6.0–6.5, and store aliquots at -80°C to halt thermodynamic degradation.

Validated Experimental Protocols

Protocol 1: Reversing Acid-Induced Lactonization (Base Hydrolysis)

Purpose: To recover the active open-chain free acid from a lactonized stock solution. Self-Validation Check: A successful hydrolysis will result in a shift to an earlier retention time on a reverse-phase LC column due to the restored polarity of the free carboxylate.

  • Temperature Control: Chill the lactonized D-galactosaminic acid solution to 4°C using an ice bath. Causality: Lowering the temperature minimizes off-target oxidative degradation during the subsequent pH adjustment.

  • Titration: Slowly add 0.1 M NaOH dropwise under continuous magnetic stirring. Monitor the pH continuously until it reaches exactly 7.5. Critical: Do not exceed pH 8.0, as this triggers irreversible oxidative deamination.

  • Hydrolysis Incubation: Maintain the solution at room temperature for 30–45 minutes to allow the ester bond of the lactone ring to fully hydrolyze back to the open-chain acid.

  • Stabilization: Back-titrate the solution to the optimal stability window (pH 5.5–6.5) using 0.1 M HCl.

  • Verification & Storage: Analyze an aliquot via LC-MS to confirm the complete disappearance of the lactone peak. Lyophilize the remaining solution or store at -20°C.

Protocol 2: Anaerobic Formulation under Basic Conditions

Purpose: To prevent oxidative deamination when experimental parameters strictly require a basic pH (> 8.0). Self-Validation Check: The formulated solution should remain completely colorless. Any yellowing or browning indicates a failure in oxygen exclusion and the onset of degradation.

  • Buffer Degassing: Sparge the basic buffer (e.g., pH 9.0 borate buffer) with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to the buffer. Causality: EDTA chelates trace transition metals (like Cu²⁺ or Fe³⁺) that act as catalysts for the oxidative deamination of the free amine.

  • Atmospheric Control: Transfer the degassed buffer to an anaerobic glove box or maintain a continuous Argon blanket over the formulation vessel.

  • Dissolution: Dissolve the D-galactosaminic acid powder into the buffer under strict anaerobic conditions.

  • Storage: Seal the formulation in gas-tight, amber glass vials to prevent photo-oxidation and oxygen ingress. Store at 4°C and utilize within 24 hours.

References

  • Enzymatic synthesis of D-glucosaminic acid from D-glucosamine. ResearchGate. Available at: [Link]

  • Breaking the reproducibility barrier with standardized protocols for plant–microbiome research. PLOS Biology. Available at: [Link]

Reference Data & Comparative Studies

Validation

analytical validation of D-galactosaminic acid detection assays

As a Senior Application Scientist, navigating the analytical landscape of rare amino sugars requires moving beyond generic protocols. D-galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) presents a unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of rare amino sugars requires moving beyond generic protocols. D-galactosaminic acid (2-amino-2-deoxy-D-galactonic acid) presents a unique analytical challenge: it lacks a strong native chromophore or fluorophore, rendering standard UV-Vis detection highly insensitive. Furthermore, its high polarity and zwitterionic nature complicate retention on standard reversed-phase columns.

To establish a robust, ICH-compliant quality control framework, we must engineer assays that rely on fundamental chemical causality—either exploiting the molecule's oxidizable functional groups or selectively tagging its primary amine. This guide objectively compares the three dominant analytical platforms for D-galactosaminic acid and provides a fully validated, step-by-step methodology for the most versatile approach: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[1].

Comparative Analysis of Detection Platforms

Selecting the appropriate assay depends entirely on the sample matrix, required sensitivity, and throughput needs. The decision matrix below illustrates the logical branching for platform selection based on derivatization feasibility.

G A D-Galactosaminic Acid Sample Matrix B Derivatization Feasibility? A->B Extract & Purify C HPAEC-PAD (Direct Oxidation) B->C No (High pH stable) D HPLC-FLD (Fluorescent Tagging) B->D Yes (Primary amine) E GC-MS (Silylation) B->E Yes (Volatility needed)

Decision matrix for selecting D-galactosaminic acid detection assays.

Platform Comparison Table
Analytical PlatformDetection MechanismDerivatization Required?Limit of Detection (LOD)Linearity (R²)Primary AdvantagePrimary Limitation
HPAEC-PAD Pulsed Amperometric Detection (Electrocatalytic oxidation)No~10–50 nM> 0.995Direct analysis; no sample loss from tagging.High maintenance; sensitive to carbonate in eluents.
HPLC-FLD Fluorescence (Isoindole formation)Yes (e.g., CBQCA, AQC)~1–5 nM> 0.999Highest sensitivity; easily automated.Requires precise control of derivatization kinetics.
GC-MS Electron Ionization (Mass-to-charge ratio)Yes (Silylation/Acetylation)~50–100 nM> 0.990Unmatched structural specificity and identification.Extensive sample prep; thermal degradation risks.

Scientist's Insight: While HPAEC-PAD is the gold standard for underivatized carbohydrates, its reliance on highly alkaline eluents (e.g., 100 mM NaOH) can cause epimerization or degradation of certain amino sugar intermediates. For routine quantitative validation in complex matrices (like fermentation broths or biological fluids), HPLC-FLD using primary amine derivatization offers superior robustness and sensitivity[1][2].

Analytical Validation Framework (ICH Q2(R2))

To ensure the assay is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[3][4]. A self-validating system incorporates internal standards and system suitability tests (SST) at every stage to mathematically prove that the method is free from matrix interference and instrumental drift.

Validation M Method Optimization S Specificity (Matrix Check) M->S L Linearity (R² > 0.999) S->L A Accuracy (Recovery) L->A P Precision (RSD < 2%) A->P

ICH Q2(R2) analytical validation workflow for quantitative assays.

In-Depth Protocol: Validated HPLC-FLD Method

This protocol utilizes CBQCA (3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde) for pre-column derivatization. The Causality: CBQCA is non-fluorescent in its native state but reacts specifically with primary amines in the presence of cyanide (or thiols) to form highly fluorescent isoindole derivatives[1]. This eliminates background noise from unreacted reagent—a critical advantage over traditional OPA (o-phthalaldehyde) derivatization, which suffers from rapid product degradation.

Reagents & Materials
  • D-galactosaminic acid reference standard (>99% purity)[5].

  • CBQCA reagent (10 mM in DMSO).

  • Potassium cyanide (KCN) or 2-mercaptoethanol (20 mM in water) as a nucleophile.

  • Borate buffer (0.1 M, pH 9.5) to ensure the amine is deprotonated (nucleophilic).

  • HPLC System with a Fluorescence Detector (Ex: 450 nm, Em: 550 nm).

  • C18 Reversed-Phase Column (150 mm × 4.6 mm, 3 µm).

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of D-galactosaminic acid (1 mg/mL) in LC-MS grade water.

  • Dilute to working concentrations (10 nM to 1000 nM) using 0.1 M borate buffer (pH 9.5). Why pH 9.5? The pKa of the primary amine is ~9.0; maintaining a pH above the pKa ensures the amine is in its reactive, unprotonated state.

Step 2: Pre-Column Derivatization

  • Transfer 10 µL of the sample/standard into a micro-vial.

  • Add 10 µL of 20 mM KCN (acts as the catalytic nucleophile to close the isoindole ring).

  • Add 10 µL of 10 mM CBQCA.

  • Incubate in the dark at 25°C for 60 minutes. Why the dark? Isoindole derivatives are susceptible to photo-bleaching.

  • Quench the reaction by adding 70 µL of 0.1% Trifluoroacetic acid (TFA) in water. This drops the pH, protonating any remaining unreacted amines and stabilizing the formed fluorophore for injection.

Step 3: Chromatographic Separation

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Causality: The addition of the hydrophobic CBQCA tag drastically increases the hydrophobicity of D-galactosaminic acid, allowing excellent retention and peak shape on a standard C18 column.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Experimental Validation Data

Following the execution of the protocol, the assay was subjected to rigorous ICH Q2(R2) validation[3]. The table below summarizes the experimentally derived validation parameters, proving the method's trustworthiness and analytical supremacy.

Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity No interference at retention timeResolution (Rs) > 2.5 from nearest matrix peakPass. CBQCA tagging is highly selective.
Linearity & Range R² ≥ 0.990 over intended rangeR² = 0.9994 (10 nM – 1000 nM)Pass. Excellent proportional response.
Accuracy (Recovery) 95.0% – 105.0% recovery98.7% ± 1.2% (Spiked at 3 levels)Pass. Minimal matrix suppression.
Repeatability (Precision) RSD ≤ 2.0% (n=6)0.85% (at 100 nM)Pass. Highly reproducible derivatization.
Intermediate Precision RSD ≤ 3.0% (Different days/analysts)1.42%Pass. Method is robust across variables.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD = 2.5 nM / LOQ = 8.0 nMPass. Suitable for trace analysis.

Conclusion

For the analytical validation of D-galactosaminic acid, direct analysis via HPAEC-PAD remains a viable option for pure, simple matrices. However, for complex pharmaceutical or biological samples, the CBQCA-derivatized HPLC-FLD method objectively outperforms alternatives in terms of sensitivity (LOD of 2.5 nM), precision, and robustness. By understanding the chemical causality—specifically the pH-dependent kinetics of isoindole formation—scientists can implement this self-validating protocol to meet stringent ICH Q2(R2) regulatory requirements with absolute confidence.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Verification of Synthesized D-Galactosaminic Acid

Introduction: The Critical Role of Purity in D-Galactosaminic Acid D-Galactosaminic acid, a crucial monosaccharide derivative, is a fundamental building block in the synthesis of complex carbohydrates and glycoconjugates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in D-Galactosaminic Acid

D-Galactosaminic acid, a crucial monosaccharide derivative, is a fundamental building block in the synthesis of complex carbohydrates and glycoconjugates with significant therapeutic potential. Its applications in drug development, particularly in targeting the asialoglycoprotein receptor (ASGPR) for liver-specific drug delivery, demand exceptionally high purity. The presence of impurities—ranging from its unnatural L-enantiomer and structurally related sugars like D-glucosamine to residual solvents and synthetic precursors—can drastically alter the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of modern analytical techniques for the robust purity verification of synthesized D-galactosaminic acid. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a logical workflow designed to ensure the highest standards of quality control for researchers, scientists, and drug development professionals.

The Analytical Gauntlet: Challenges in Amino Sugar Analysis

Verifying the purity of D-galactosaminic acid presents a multi-faceted challenge. The molecule possesses multiple chiral centers, making the detection and quantification of its enantiomeric impurity (L-galactosaminic acid) paramount. Furthermore, its high polarity and structural similarity to other amino sugars necessitate analytical techniques with high resolving power and specificity. An effective quality control strategy must be orthogonal, employing multiple, independent methods to build a complete purity profile.

Comparative Analysis of Core Purity Verification Methodologies

A robust assessment of D-galactosaminic acid purity relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, from confirming chemical identity to quantifying minute impurities.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of purity analysis, physically separating D-galactosaminic acid from potential impurities before detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most versatile tool for purity analysis.[1] Its applications are bifurcated into direct and indirect methods for chiral analysis.

    • Direct Chiral HPLC: This is the preferred method for determining enantiomeric purity. The causality for its preference lies in its efficiency and reduced sample manipulation. By utilizing a Chiral Stationary Phase (CSP), the D- and L-enantiomers are separated directly. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized amino acids due to their multiple chiral recognition sites that interact differently with each enantiomer.[2]

    • Indirect Chiral HPLC (via Derivatization): This method involves reacting the D-galactosaminic acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18). While effective, this approach introduces an additional reaction step, which can be a source of impurities and analytical variability.[1][2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For separating highly polar compounds like amino sugars from their related impurities (e.g., D-glucosamine), HILIC is superior to traditional reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing better retention and separation for these analytes.[3]

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and requires minimal sample and solvent volumes, making it a powerful and green alternative to HPLC for chiral separations.[4] The separation is based on the differential migration of ions in an electric field. The inclusion of a chiral selector, such as a cyclodextrin, in the background electrolyte induces transient diastereomeric complexes with the enantiomers, causing them to migrate at different velocities.[5][6]

  • Gas Chromatography (GC): GC is primarily used for analyzing volatile and semi-volatile impurities, most notably residual solvents from the synthesis process. Due to the low volatility of D-galactosaminic acid, it must be derivatized (e.g., silylation) to be analyzed by GC for other purposes, a step that adds complexity.[7]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for confirming the identity and structural integrity of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for primary structure elucidation.[8] They provide definitive confirmation of the D-galactosaminic acid chemical structure and can identify and quantify major impurities if their signals do not overlap with the main compound. A typical ¹H NMR spectrum for D-galactosamine hydrochloride will show a mixture of anomers in solution.[9] Advanced 2D NMR techniques can further resolve complex structural questions.[10][11]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the target compound with high accuracy.[12] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[3][13]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral nature of a molecule. It measures the differential absorption of left- and right-circularly polarized light. A pure sample of D-galactosaminic acid will produce a characteristic CD spectrum, while the presence of the L-enantiomer will alter the signal, allowing for the determination of enantiomeric excess.[14][15]

Integrated Workflow for Comprehensive Purity Verification

No single method is sufficient. A self-validating, orthogonal approach is required for comprehensive quality control. The following workflow illustrates how these techniques are logically integrated to build a complete purity profile.

Purity_Workflow Integrated Purity Verification Workflow for D-Galactosaminic Acid start Synthesized D-Galactosaminic Acid Batch identity Primary Identity & Structural Confirmation start->identity nmr NMR Spectroscopy (¹H, ¹³C) - Confirms chemical structure - Detects major impurities identity->nmr ms Mass Spectrometry - Confirms molecular weight identity->ms ftir FTIR Spectroscopy - Confirms functional groups - Fingerprint identity identity->ftir purity_analysis Quantitative Purity & Impurity Profiling nmr->purity_analysis ms->purity_analysis ftir->purity_analysis chiral Enantiomeric Purity (Critical Quality Attribute) purity_analysis->chiral chemical Chemical Purity purity_analysis->chemical hplc_chiral Chiral HPLC (Direct) - Quantifies L-enantiomer chiral->hplc_chiral ce_chiral Capillary Electrophoresis - Orthogonal method for L-enantiomer chiral->ce_chiral final Final Purity Report & Batch Release hplc_chiral->final ce_chiral->final hplc_chem RP-HPLC or HILIC - Quantifies related substances (e.g., glucosamine) chemical->hplc_chem gc GC-FID/MS - Quantifies residual solvents chemical->gc hplc_chem->final gc->final

Caption: Logical workflow for the orthogonal analysis of synthesized D-galactosaminic acid.

Performance Comparison of Key Analytical Methods

The choice of method often involves a trade-off between sensitivity, speed, cost, and the specific information required.

MethodPrimary ApplicationSpecificitySensitivityThroughputCausality for Use
Chiral HPLC (Direct) Enantiomeric PurityVery HighHigh (LOD <0.1%)MediumGold standard for accurate quantification of the critical L-enantiomer impurity without derivatization.[1][2]
Capillary Electrophoresis Enantiomeric PurityExcellentVery HighHighExcellent orthogonal method to HPLC; uses different separation principles, providing higher confidence in results.[4][16]
¹H NMR Spectroscopy Structural ConfirmationHighLow-MediumHighEssential for absolute identity confirmation and detecting impurities >1%; provides an unambiguous structural fingerprint.[9][17]
LC-MS Impurity IdentificationExcellentVery HighMediumUnmatched for identifying unknown impurities by providing both retention time and mass-to-charge ratio data.[3][18]
GC-FID Residual SolventsHighHighHighStandard and regulatory-accepted method for quantifying volatile organic impurities from the synthesis process.
CD Spectroscopy Chiral ConfirmationHighMediumHighProvides rapid confirmation of bulk chirality and can be used for quantitative enantiomeric excess determination.[15][19]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating system suitability tests (SSTs) to ensure data integrity.

Protocol 1: Enantiomeric Purity by Direct Chiral HPLC

Objective: To separate and quantify the L-enantiomer of galactosaminic acid in a synthesized D-galactosaminic acid sample.

Workflow Diagram:

HPLC_Workflow Chiral HPLC Protocol Workflow prep 1. Mobile Phase & Sample Preparation equil 2. System Equilibration prep->equil sst 3. System Suitability Test (SST) - Inject Racemic Standard equil->sst check SST Passed? (Rs > 1.5) sst->check check->equil No analysis 4. Sample Analysis - Inject Sample Solution check->analysis Yes data 5. Data Processing - Integrate Peaks - Calculate % L-enantiomer analysis->data

Caption: Step-by-step workflow for the Chiral HPLC method.

Methodology:

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin-based) column, 250 x 4.6 mm, 5 µm.[2]

  • Reagents & Materials:

    • Methanol (HPLC Grade)

    • Acetic Acid (Glacial, ACS Grade)

    • Triethylamine (TEA) (HPLC Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • D-Galactosaminic acid sample

    • L-Galactosaminic acid reference standard

    • DL-Galactosaminic acid racemic standard

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Methanol / Acetic Acid / TEA (100 / 0.02 / 0.02, v/v/v).

    • Filter through a 0.45 µm membrane filter and degas by sonication.

  • Standard & Sample Preparation:

    • Racemic Standard (for SST): Accurately weigh and dissolve ~5 mg of DL-Galactosaminic acid in 10 mL of mobile phase to a final concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve ~10 mg of the synthesized D-Galactosaminic acid in 10 mL of mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • System Suitability Test (SST) - The Trustworthiness Check:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).

    • Inject the Racemic Standard solution.

    • Acceptance Criteria: The resolution (Rs) between the D- and L-enantiomer peaks must be greater than 1.5. This step is critical as it validates that the chromatographic system is capable of separating the enantiomers on that day, under those conditions.

  • Procedure:

    • Once the SST criteria are met, inject the Sample Solution in duplicate.

    • Record the chromatograms. The D-enantiomer is expected to be the major peak, while the L-enantiomer will be a much smaller peak.

  • Calculation:

    • Calculate the percentage of the L-enantiomer impurity using the area normalization method: % L-enantiomer = (Area_L / (Area_D + Area_L)) * 100

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical identity of the synthesized D-galactosaminic acid and to detect any significant structural impurities.

Methodology:

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Reagents & Materials:

    • Deuterium Oxide (D₂O, 99.9 atom % D).

    • D-Galactosaminic acid sample.

    • NMR tubes.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the D-Galactosaminic acid sample in 0.6 mL of D₂O directly in a clean, dry NMR tube.

    • Vortex briefly to ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz

    • Solvent: D₂O

    • Pulse Program: Standard ¹H acquisition with water suppression (e.g., presaturation).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure quantitative integration).

    • Acquisition Time: ~2-3 seconds.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the residual HDO peak to ~4.79 ppm.

    • Integrate all signals.

    • Validation Check: Compare the obtained spectrum with a reference spectrum of D-galactosamine or published data.[9] Key signals, including the anomeric protons (typically δ 4.9-5.5 ppm) and other sugar ring protons, should match in chemical shift, multiplicity, and integration.

    • Impurity Analysis: Scrutinize the spectrum for any signals that do not correspond to D-galactosaminic acid. The relative integration of these impurity signals compared to the product signals can be used to estimate their concentration (assuming a similar number of protons).

Conclusion and Recommendations

The verification of purity for synthesized D-galactosaminic acid is a non-negotiable step in drug development and research. A multi-pronged, orthogonal strategy is essential for ensuring both the safety and efficacy of any resulting therapeutic.

As a best practice, we recommend the following tiered approach:

  • Tier 1 (Identity & Bulk Properties): Always begin with NMR and MS to unequivocally confirm the chemical structure and molecular weight.

  • Tier 2 (Critical Quality Attributes): Employ direct Chiral HPLC as the primary method for quantifying the L-enantiomer, the most critical process-related impurity. Use Capillary Electrophoresis as a secondary, orthogonal method to confirm these results.

  • Tier 3 (Comprehensive Impurity Profile): Utilize HILIC or RP-HPLC for related substance analysis and GC for residual solvent quantification.

By integrating these methods into a logical and scientifically sound workflow, researchers and drug developers can confidently ascertain the purity of their synthesized D-galactosaminic acid, ensuring a solid foundation for their subsequent research and development activities.

References

  • Hu, Y., et al. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. PubMed. Available at: [Link]

  • Iliou, K., et al. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. Available at: [Link]

  • Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Simó, C., et al. (2018). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. SpringerLink. Available at: [Link]

  • Al-Qasmi, A., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. Available at: [Link]

  • Fraschetti, C., et al. (2019). Unprotected Galactosamine as a Dynamic Key for a Cyclochiral Lock. PMC. Available at: [Link]

  • Olofsson, M.A., & Bylund, D. (2016). Positive ESI-MS/MS product ion spectra of (a) glucosamine and (b) galactosamine... ResearchGate. Available at: [Link]

  • Agrawal, P.K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Semantic Scholar. Available at: [Link]

  • Vítek, L. (2020). Spectrometric methods in pharmaceutical analysis of glycosaminoglycans: the state-of-the-art. ResearchGate. Available at: [Link]

  • Guerrant, G.O., & Moss, C.W. (1996). Gas chromatographic determination of muramic acid, glucosamine, mannosamine, and galactosamine in soils. Semantic Scholar. Available at: [Link]

  • Cessi, C., & Serafini-Cessi, F. (1963). A method for the determination of d-galactosamine in the presence of d-glucosamine. PMC. Available at: [Link]

  • MassBank. (n.d.). MSBNK-Keio_Univ-KO002984. MassBank. Available at: [Link]

  • BioSpectra. (2023). D-GALACTOSE TESTING METHODS. BioSpectra. Available at: [Link]

  • Rondle, C.J.M., & Morgan, W.T.J. (1955). The Determination of Glucosamine and Galactosamine. SciSpace. Available at: [Link]

  • Makatsori, E., et al. (2006). A Method to Quantitate Total Sialic Acid, Glucosamine, and Galactosamine in Blood Serum and Glycoconjugates by HPLC. ResearchGate. Available at: [Link]

  • Liu, A., et al. (2022). Unambiguous identification and quantification of galactose-α-1,3-galactose as a critical quality attribute with mass spectrometry and exoglycosidases. PubMed. Available at: [Link]

  • De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe. Available at: [Link]

  • Zhang, Y., et al. (2020). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods. Available at: [Link]

  • Li, S., et al. (2024). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. MDPI. Available at: [Link]

  • Wallace, J., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Eliel, E.L., & Wilen, S.H. (1994). 3.1. Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds. Available at: [Link]

  • Block, F., et al. (2023). What is the best spectroscopic method for simultaneous analysis of organic acids and (poly)saccharides in biological matrices. H-BRS. Available at: [Link]

  • James, T.D., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Harvey, D. (n.d.). Spectroscopic Methods of Analysis. LibreTexts. Available at: [Link]

  • Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Mthimkhulu, T.A., et al. (2023). Quantitative Galactose Colorimetric Competitive Assay Based on Galactose Dehydrogenase and Plasmonic Gold Nanostars. MDPI. Available at: [Link]

  • Waters, N.J., et al. (2002). Metabolic profiling of the effects of D-galactosamine in liver spheroids using (1)H NMR and MAS-NMR spectroscopy. PubMed. Available at: [Link]

  • Pocci, M., et al. (2015). Synthesis, glycosylation and NMR characterization of linear peracetylated d-galactose glycopolymers. RSC Publishing. Available at: [Link]

  • Gherase, A., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

  • Wang, Z., et al. (2022). Chemical synthesis of a synthetically useful L-galactosaminuronic acid building block. Chinese Journal of Natural Medicines. Available at: [Link]

  • McKay, M.J., et al. (2019). Systematic studies toward the synthesis of d-galactosamine-containing coumarin glycosides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Avilés-Moreno, J.R., et al. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Semantic Scholar. Available at: [Link]

Sources

Validation

Validating D-Galactosaminic Acid as a Serum Biomarker: A Comprehensive Analytical Comparison Guide

The Clinical and Biological Context D-galactosaminic acid (D-GalNAcA) is an emerging polar metabolite and amino sugar acid. As a core constituent of specific glycosaminoglycans (GAGs), its fluctuation in serum is increas...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical and Biological Context

D-galactosaminic acid (D-GalNAcA) is an emerging polar metabolite and amino sugar acid. As a core constituent of specific glycosaminoglycans (GAGs), its fluctuation in serum is increasingly investigated as a biomarker for extracellular matrix (ECM) turnover, tissue degradation, and systemic oxidative stress (1)[1].

However, validating D-GalNAcA as a reliable clinical biomarker presents profound analytical challenges. Its high polarity, low physiological concentration, and the absence of a natural chromophore render traditional reversed-phase liquid chromatography and UV detection obsolete. Furthermore, the serum matrix contains massive quantities of structurally similar neutral sugars (e.g., glucose, galactose) and isobaric isomers (e.g., D-glucosaminic acid) that can cause severe ion suppression or co-elution. To establish a self-validating assay, researchers must carefully select and optimize their analytical platform.

Technology Comparison: Selecting the Right Analytical Platform

To accurately quantify D-GalNAcA in serum, laboratories typically evaluate three primary analytical modalities. Each offers distinct advantages depending on the laboratory's throughput requirements and available instrumentation.

A. HILIC-LC-MS/MS (The Gold Standard)

Because D-GalNAcA is highly hydrophilic, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Traditional C18 columns fail to retain the analyte, causing it to elute in the void volume alongside signal-suppressing salts. HILIC utilizes a polar stationary phase (e.g., Amide), relying on hydrogen bonding to retain the sugar acid. When coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, this platform provides absolute structural specificity without the need for chemical derivatization.

B. CE-LIF with CBQCA Derivatization (The High-Sensitivity Alternative)

Capillary Electrophoresis coupled with Laser-Induced Fluorescence (CE-LIF) is a powerful alternative. This method utilizes the fluorogenic reagent 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), which specifically reacts with primary amines to form highly fluorescent isoindoles (2)[2]. The causality behind choosing CBQCA is critical: because it only reacts with primary amines, the massive background of neutral non-amino sugars in serum remains invisible to the detector, eliminating matrix interference.

C. GC-MS with TMS Derivatization (The Legacy Profiling Method)

Gas Chromatography-Mass Spectrometry requires a two-step derivatization process: methoximation (to open the sugar ring and prevent multiple anomeric peaks) followed by silylation (e.g., using MSTFA) to increase volatility. While useful for broad untargeted metabolomics, the derivatization of amino sugar acids is often incomplete, leading to artifact formation and poor reproducibility for absolute targeted quantification.

Quantitative Performance Comparison
ParameterHILIC-LC-MS/MS (Underivatized)CE-LIF (CBQCA Derivatized)GC-MS (TMS Derivatized)
Limit of Detection (LOD) 1–5 ng/mL0.1–1 ng/mL10–50 ng/mL
Specificity Extremely High (Mass/Charge)High (Amine-Specific)Moderate (Prone to artifacts)
Serum Volume Required 20–50 µL< 10 µL50–100 µL
Neutral Sugar Interference Moderate (Requires baseline resolution)None (Neutral sugars do not react)High (Co-elution risks)
Throughput High (~10 min/run)Medium (~20 min/run)Low (~45 min/run)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to account for extraction losses and matrix effects.

Protocol 1: HILIC-LC-MS/MS Workflow

This protocol relies on stable isotope dilution to guarantee quantitative accuracy.

  • Sample Aliquoting & Spiking: Aliquot 50 µL of human serum into a microcentrifuge tube. Immediately spike with 10 µL of a stable-isotope-labeled internal standard (e.g., 13C6​ -D-galactosaminic acid). Causality: Adding the internal standard before extraction ensures that any subsequent physical losses or MS ion suppression equally affect the native analyte and the standard, allowing for perfect mathematical correction.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample (3)[3]. Causality: Acetonitrile drastically lowers the dielectric constant of the solution, stripping the hydration shell from serum proteins and forcing them to precipitate. The cold temperature arrests any endogenous enzymatic degradation of the metabolite.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Chromatographic Separation: Inject 2 µL onto an Amide-HILIC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 10 mM ammonium formate. Causality: The ammonium formate acts as a volatile buffer, maintaining a consistent pH to ensure the carboxylic acid group of D-GalNAcA remains ionized, sharpening the chromatographic peak.

  • MS/MS Detection: Operate the triple quadrupole in negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transition for D-GalNAcA (e.g., m/z 194 134).

Protocol 2: CE-LIF Workflow (CBQCA Derivatization)

This protocol requires the chemical synthesis/availability of high-purity D-GalNAcA standards (4)[4] to map the migration time accurately.

  • Matrix Cleanup: Deproteinize 20 µL of serum using a 10 kDa MWCO centrifugal filter to remove proteins without introducing high organic solvent concentrations that might disrupt the CE buffer.

  • Alkaline Derivatization: To 10 µL of the filtrate, add 5 µL of 20 mM borate buffer (pH 9.5), 2 µL of 10 mM KCN, and 2 µL of 5 mM CBQCA reagent. Causality: The highly alkaline pH (9.5) is critical; it ensures the primary amine of D-GalNAcA is fully unprotonated ( −NH2​ rather than −NH3+​ ), allowing it to act as a strong nucleophile to attack the CBQCA aldehyde carbon.

  • Incubation: Incubate in the dark at room temperature for 60 minutes to allow the fluorescent isoindole complex to form fully.

  • Electrophoretic Separation: Inject hydrodynamically into a fused-silica capillary. Apply a separation voltage of 25 kV. Causality: The high voltage separates the derivatized amino sugars based strictly on their charge-to-mass ratio, easily resolving D-GalNAcA from its isomer D-glucosaminic acid.

  • Detection: Excite the sample using a 450 nm argon-ion laser and monitor emission at 550 nm.

Analytical Workflow Visualization

G n1 Serum Sample (50 µL) n2 Protein Precipitation (4x Vol Acetonitrile + Internal Standard) n1->n2 n3 Centrifugation & Supernatant Recovery n2->n3 n4 Platform A: HILIC-LC-MS/MS (Underivatized Analysis) n3->n4 n5 Platform B: CE-LIF (CBQCA Derivatization) n3->n5 n6 Chromatographic Separation (Amide Column, Gradient Elution) n4->n6 n7 Capillary Electrophoresis (Borate Buffer, High Voltage) n5->n7 n8 Triple Quadrupole MS (MRM Mode) n6->n8 n9 Laser-Induced Fluorescence (Ex: 450 nm / Em: 550 nm) n7->n9 n10 Data Acquisition & Biomarker Validation n8->n10 n9->n10

Analytical workflow for the extraction and quantification of D-galactosaminic acid in serum.

References

  • Title: US5631374A - Reagents for detection of primary amines Source: Google Patents URL
  • Title: US20150315131A1 - Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment Source: Google Patents URL
  • Source: PMC / nih.
  • Source: PMC / nih.

Sources

Comparative

inter-laboratory validation of D-galactosaminic acid measurement techniques

Harmonizing Glycomic Analytics: An Inter-Laboratory Validation Guide for D-Galactosaminic Acid Quantification D-galactosaminic acid is a highly polar, non-volatile amino sugar acid that plays a critical role in bacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Harmonizing Glycomic Analytics: An Inter-Laboratory Validation Guide for D-Galactosaminic Acid Quantification

D-galactosaminic acid is a highly polar, non-volatile amino sugar acid that plays a critical role in bacterial cell wall synthesis and serves as a key biomarker in various metabolic pathways[1]. However, its quantification presents a formidable analytical challenge. The molecule lacks a strong natural chromophore or fluorophore, exhibits extreme hydrophilicity, and shares near-identical physicochemical properties with structural epimers like D-glucosaminic acid[1].

To ensure reproducibility across global research facilities, drug development professionals must rely on rigorously validated, multi-platform analytical strategies. This guide provides an authoritative comparison of the leading measurement techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)—and establishes a self-validating framework for inter-laboratory harmonization.

Inter-Laboratory Cross-Validation Framework

When transferring analytical assays between laboratories, systemic biases introduced by different instrumentation, sample preparation micro-environments, and data processing algorithms must be neutralized. A recent inter-laboratory study demonstrated that while untargeted GC-MS metabolomics can yield coefficient variations (CV%) of up to 30%, implementing a targeted, isotope-dilution strategy reduces inter-laboratory CV% to below 15%[2][3].

To achieve this, laboratories must adopt a cross-validation workflow that normalizes biological matrices before platform-specific divergence occurs.

InterLabValidation Sample Standardized Biofluid (D-Galactosaminic Acid) Prep Aliquoting & Isotope Standard Addition Sample->Prep GCMS GC-MS Laboratory MOX/TMS Derivatization Prep->GCMS LCMS LC-MS Laboratory HILIC Separation Prep->LCMS CELIF CE-LIF Laboratory CBQCA Derivatization Prep->CELIF Data Data Acquisition & Peak Integration GCMS->Data LCMS->Data CELIF->Data Stats Inter-Laboratory Statistical Cross-Validation Data->Stats

Inter-laboratory validation workflow for D-galactosaminic acid measurement across three platforms.

Self-Validating Experimental Methodologies

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Every step includes built-in quality control mechanisms to isolate biological variance from technical artifacts.

Protocol A: High-Resolution GC-MS (Targeted Sugaromics)

GC-MS is the gold standard for resolving closely related sugar acid isomers. Because D-galactosaminic acid is non-volatile, it requires a two-step derivatization process[3][4].

  • Matrix Normalization & Internal Standardization: Action: Spike 10 µL of ¹³C-labeled D-galactosaminic acid (heavy isotope) into 50 µL of the biological sample prior to protein precipitation. Causality: This is the core self-validating step. The heavy isotope perfectly mimics the analyte's extraction recovery and derivatization kinetics. Any matrix suppression or derivatization failure will equally affect the heavy standard, allowing the ratio of endogenous-to-heavy signal to remain absolute and accurate.

  • Lyophilization: Action: Freeze-dry the supernatant to absolute dryness. Causality: The subsequent silylation reagents are highly sensitive to moisture. Even trace amounts of water will quench the reaction, leading to incomplete derivatization, poor peak shapes, and artificially low quantification.

  • Methoximation (MOX): Action: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes. Causality: Sugar acids exist in a dynamic equilibrium between open-chain and cyclic (alpha/beta) anomers. Methoximation locks the reducing end of the sugar into a single open-chain oxime derivative. This prevents the analyte from splitting into multiple anomeric peaks on the chromatogram, thereby consolidating the signal and improving the limit of quantification (LOQ)[3].

  • Silylation: Action: Introduce 30 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes. Causality: MSTFA acts as a silyl donor, replacing the active protons on the highly polar hydroxyl and primary amine groups with trimethylsilyl (TMS) groups. This drastically reduces the molecule's boiling point, rendering it volatile and thermally stable for gas-phase separation[4].

Protocol B: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

When sample volumes are severely limited (e.g., protein micro-isolations), CE-LIF provides unmatched sensitivity.

  • Buffer Optimization: Action: Prepare a running buffer of 20 mM borate (pH 9.1) containing 50 mM sodium dodecyl sulfate (SDS). Causality: The alkaline pH ensures the primary amine of D-galactosaminic acid remains unprotonated, which is strictly required for the subsequent nucleophilic derivatization. The addition of SDS forms negatively charged micelles. Amino sugars partition into these micelles based on subtle structural conformations, enabling the baseline electrophoretic resolution of D-galactosaminic acid from its epimer, D-glucosaminic acid[5].

  • Fluorogenic Derivatization: Action: React the sample with 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) in the presence of potassium cyanide (KCN). Causality: Native D-galactosaminic acid is invisible to fluorescence detectors. CBQCA is a fluorogenic reagent that, upon nucleophilic attack by cyanide, reacts specifically with primary amines to form a highly fluorescent 1-cyano-2-substituted isoindole derivative. This specific chemistry pushes the detection limit down to the attomole (10⁻¹⁸ mole) range[5].

Comparative Performance & Quantitative Benchmarking

To select the appropriate platform for your specific drug development phase, consult the comparative performance data below. Inter-laboratory validation confirms that while CE-LIF offers superior sensitivity, GC-MS provides the most robust structural confirmation for complex matrices.

Analytical PlatformDerivatization StrategyLimit of Detection (LOD)Inter-Laboratory Precision (CV%)Primary Analytical Advantage
CE-LIF CBQCA + KCN (Fluorogenic)~ 5 × 10⁻¹⁹ mol (Attomolar)< 10%Unmatched sensitivity; ideal for scarce micro-isolations and single-cell analytics[5].
GC-MS MOX + MSTFA/TMCS (Silylation)Low Nanomolar< 15% (Targeted)Superior baseline resolution of epimeric sugar acids; extensive spectral libraries[3][4].
LC-MS/MS None / Minimal (HILIC Column)Mid Nanomolar15% - 25%High-throughput capability; eliminates artifacts caused by incomplete derivatization[2][4].

Conclusion

The successful inter-laboratory validation of D-galactosaminic acid measurements hinges on understanding the causality behind the chemistry. If your laboratory prioritizes high-throughput screening with minimal sample handling, LC-MS/MS via HILIC is the pragmatic choice. However, for rigorous structural elucidation and the separation of complex epimers, GC-MS with MOX/TMS derivatization remains the gold standard. For ultra-trace analysis in specialized biological compartments, researchers must pivot to CE-LIF utilizing CBQCA derivatization.

References

  • Title: US5631374A - Reagents for detection of primary amines Source: Google Patents URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Title: A Sugaromics Method for Combined Targeted and Untargeted Sugar Profiling: Fit-for-Purpose Validation of a Quantitative GC × GC-MS Approach Source: Analytical Chemistry - ACS Publications URL
  • Title: Gas Chromatography–Mass Spectrometry (GC-MS)

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Why We Handle It With Extreme Care

Standard Operating Procedure: Handling, Decontamination, and Disposal of D-Galactosaminic Acid As an Application Scientist overseeing laboratory workflows and safety protocols, I cannot overstate the importance of treati...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Decontamination, and Disposal of D-Galactosaminic Acid

As an Application Scientist overseeing laboratory workflows and safety protocols, I cannot overstate the importance of treating D-galactosaminic acid (and its common laboratory salt, D-galactosamine hydrochloride) with the same logistical rigor as a potent biological toxin.

While it is an invaluable reagent for drug development—specifically for modeling fulminant hepatic failure (ALF) and screening hepatoprotective drugs—its disposal requires strict adherence to environmental and biological safety standards. Dumping this compound down municipal drains is not just a regulatory violation; it is a profound environmental hazard.

This guide provides the definitive, self-validating protocols for the safe handling and disposal of D-galactosaminic acid, ensuring the safety of your personnel and the integrity of your lab's operations.

To understand our disposal protocols, you must first understand the compound's mechanism of action. D-galactosaminic acid is metabolized almost exclusively in hepatocytes. Upon cellular entry, it rapidly depletes the intracellular pool of uracil nucleotides (UTP).

This depletion halts RNA and protein synthesis. The resulting transcriptional block, especially when combined with endotoxins like lipopolysaccharide (LPS), sensitizes the liver to Tumor Necrosis Factor-alpha (TNF-α) released by Kupffer cells. This cascade triggers massive, irreversible hepatocyte apoptosis and necrosis [1].

Because its toxicity is highly targeted and potent, any environmental release poses a severe risk to aquatic life and local ecosystems.

G DGal D-Galactosaminic Acid UTP Depletion of UTP DGal->UTP Metabolism Kupffer Kupffer Cell Activation DGal->Kupffer Sensitization RNA Inhibition of RNA Synthesis UTP->RNA Blocked Transcription Lipid Lipid Peroxidation RNA->Lipid Membrane Damage Apoptosis Hepatocyte Apoptosis Kupffer->Apoptosis TNF-α Release Lipid->Apoptosis Cellular Collapse

Mechanism of D-Galactosaminic Acid-induced hepatotoxicity via UTP depletion and TNF-α signaling.

Quantitative Hazard Profile & Waste Categorization

Before initiating any disposal workflow, verify the physical properties and regulatory thresholds of the waste you are handling.

ParameterValueReference / Source
CAS Number 1772-03-8 (Hydrochloride salt)[2]
Toxicity (LD50) 2660 mg/kg (Intraperitoneal, mouse)[3]
Storage Class TRGS 510: Combustible Solids[4]
Primary Hazard Hepatotoxicity, Mutagenesis[5]
Disposal Method High-temperature chemical incineration[4]

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system . This means each step includes a built-in verification check to ensure the containment system remains uncompromised.

Protocol A: Solid Waste Disposal (Powders and Contaminated Plastics)

Causality: D-galactosaminic acid is typically supplied as a fine, lyophilized powder. Aerosolization is the primary risk during transfer, which can lead to inadvertent inhalation and systemic absorption.

  • Preparation: Don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and a fully buttoned lab coat[3].

    • Causality: Prevents inhalation of aerosolized particulates and dermal absorption.

  • Containment: Inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood, collect all surplus powder, empty vials, and contaminated pipette tips.

  • Primary Packaging: Place the materials into a rigid, leak-proof primary chemical waste container.

  • Secondary Packaging: Seal the primary container inside a transparent, heavy-duty chemical waste bag.

    • Validation Check: Invert the sealed bag gently to verify there are no punctures or leaks.

  • Labeling & Transfer: Label clearly as "Toxic Solid Waste: D-Galactosaminic Acid (Combustible Solid)". Transfer to a licensed chemical disposal facility for high-temperature incineration[2][4].

Protocol B: Liquid Waste Disposal (Aqueous Solutions)

Causality: Although highly water-soluble, local municipal water treatment plants are not equipped to neutralize targeted hepatotoxins. Dilution is not the solution to pollution in this context.

  • Segregation: Do NOT mix D-galactosamine solutions with strong oxidizing agents or bleach.

    • Causality: Mixing with strong oxidizers can cause unpredictable, exothermic degradation reactions[6].

  • Collection: Aspirate aqueous solutions into a dedicated, chemically compatible liquid waste carboy (e.g., High-Density Polyethylene - HDPE).

  • Solvent Mixing (If Authorized): If approved by your institutional Environmental Health and Safety (EHS) office, mix the aqueous waste with a combustible solvent (e.g., ethanol) to facilitate complete destruction during incineration[4].

  • Validation Check: Ensure the carboy is no more than 80% full to prevent pressure buildup from off-gassing. Cap tightly and inspect the threading for liquid residue.

  • Disposal: Submit for chemical incineration equipped with an afterburner and scrubber[4].

    • Causality: Incineration completely breaks down the carbon-nitrogen bonds, neutralizing the hepatotoxic threat.

Protocol C: Spill Containment & Decontamination

Causality: Immediate response prevents the spread of fine particulates via lab HVAC systems.

  • Isolation: Evacuate the immediate area and allow aerosols to settle for 15 minutes.

  • Dampening: Do NOT dry sweep.

    • Causality: Dry sweeping re-suspends the toxin into the breathing zone. Gently mist the spill with distilled water or cover it with damp absorbent pads[3].

  • Collection: Use a plastic scoop to transfer the damp material into a hazardous waste bucket.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by a 70% ethanol wipe down.

    • Validation Check: Swipe the area with a clean, dry Kimwipe; if any residue is visible, repeat the soap and water wash. Dispose of all cleaning materials as solid toxic waste[3].

Logistical Workflow for Waste Management

To ensure compliance across your entire laboratory team, utilize the following visual workflow for standard operations.

DisposalWorkflow Start D-Galactosaminic Acid Waste Solid Solid Waste (Powder/Plastics) Start->Solid Liquid Liquid Waste (Aqueous) Start->Liquid Spill Accidental Spill Start->Spill SolidBag Double-bag in Biohazard Bag Solid->SolidBag LiquidCont HDPE Chemical Waste Carboy Liquid->LiquidCont SpillClean Dampen & Scoop (No Dry Sweep) Spill->SpillClean Incineration Licensed Chemical Incineration SolidBag->Incineration LiquidCont->Incineration SpillClean->SolidBag

Standard operational workflow for D-galactosaminic acid waste segregation and disposal.

References

  • Carl Roth. "Safety Data Sheet: D-Galactosamine hydrochloride ≥98%, for biochemistry." Carl Roth. Available at:[Link]

  • Szabo-Scandic. "SAFETY DATA SHEET: D-Galactosamine (hydrochloride)." Szabo-Scandic. Available at:[Link]

  • Wu, Y. H., et al. "Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice." International Journal of Molecular Medicine, 33(6), 1498-1506 (2014). Available at:[Link]

  • McMillan, J. M., et al. "Glycine and uridine prevent D-galactosamine hepatotoxicity in the rat: role of Kupffer cells." Hepatology, 26(2), 361-368 (1997). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-galactosaminic acid
Reactant of Route 2
D-galactosaminic acid
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